2-Iodo-5-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-iodo-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOODLNRDHSTOQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471362 | |
| Record name | 2-Iodo-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22282-62-8 | |
| Record name | 2-Iodo-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22282-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodo-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to 2-Iodo-5-methylpyridine in Modern Drug Discovery
For Immediate Release
[City, State] – December 27, 2025 – In the intricate landscape of pharmaceutical research and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these, 2-Iodo-5-methylpyridine, identified by its CAS number 22282-62-8 , has emerged as a pivotal intermediate, particularly in the construction of complex kinase inhibitors. This technical guide provides an in-depth overview of its chemical properties, synthesis, and critical applications in contemporary drug discovery for an audience of researchers, scientists, and drug development professionals.
Core Properties of this compound
This compound is a halogenated pyridine derivative valued for its utility in carbon-carbon bond-forming reactions. The presence of an iodine atom at the 2-position of the pyridine ring provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.
| Property | Value |
| CAS Number | 22282-62-8[1] |
| Molecular Formula | C₆H₆IN[1] |
| Molecular Weight | 219.02 g/mol [1] |
| IUPAC Name | This compound[1] |
| Synonyms | 5-Methyl-2-iodopyridine |
| Appearance | Off-white to yellow solid |
| Boiling Point | 291.3±33.0 °C (Predicted)[2] |
| Density | 1.926±0.06 g/cm³ (Predicted)[2] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be efficiently achieved from the readily available precursor, 2-amino-5-methylpyridine, through a Sandmeyer-type reaction involving diazotization followed by iodination.
Experimental Protocol: Diazotization and Iodination
Materials:
-
2-Amino-5-methylpyridine
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Water (H₂O)
-
Acetone
-
Ice
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization: In a flask submerged in an ice bath to maintain a temperature of 0-5 °C, dissolve 2-amino-5-methylpyridine in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. Stir vigorously during the addition.
-
Continue stirring the mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure the full formation of the diazonium salt.
-
Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Effervescence (release of nitrogen gas) will be observed. The reaction is typically exothermic and may require cooling to control the rate.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the evolution of nitrogen gas ceases.
-
Work-up: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification: The crude product can be further purified by column chromatography or recrystallization to obtain the final product of high purity.
Note: This is a generalized protocol. Specific quantities and reaction times may need to be optimized for scale and desired purity.
Applications in Drug Development: A Focus on Kinase Inhibitors
The 2-iodopyridine moiety is a valuable pharmacophore and a versatile synthetic handle for the development of targeted therapies, particularly kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 2-position of the pyridine ring. This is a common strategy in the synthesis of kinase inhibitors that target the ATP-binding site of the enzyme.[1]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Heck Cross-Coupling Reactions
The Heck reaction is another palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. This reaction is instrumental in synthesizing substituted alkenes, which are important structural motifs in many biologically active molecules. This compound can be effectively coupled with various alkenes to introduce vinyl substituents, further diversifying the chemical space for drug discovery.
Catalytic Cycle: Heck Reaction
Caption: The catalytic cycle of the palladium-catalyzed Heck reaction.
Application in Kinase Inhibitor Synthesis
The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors. This compound serves as a key starting material for the synthesis of inhibitors targeting various kinases, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Aberrant VEGFR signaling is a key driver of tumor angiogenesis. Many VEGFR inhibitors feature a substituted pyridine core, and this compound can be used to construct these complex molecules.[3][4][5][6][7]
-
p38 Mitogen-Activated Protein (MAP) Kinase Inhibitors: p38 MAP kinase is involved in inflammatory responses and has been implicated in various diseases. The development of selective p38 inhibitors is an active area of research, with many candidates incorporating pyridine-based structures.[8][9][10][11][12]
The ability to readily introduce diverse substituents at the 2-position of the 5-methylpyridine core via cross-coupling reactions allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a high-value intermediate in the field of drug discovery and development. Its well-defined chemical properties and reactivity in robust carbon-carbon bond-forming reactions make it an indispensable tool for medicinal chemists. The detailed experimental protocols and an understanding of its application in the synthesis of kinase inhibitors provided in this guide are intended to empower researchers in their pursuit of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Iodo-5-methylpyridine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-methylpyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a pyridine ring substituted with an iodine atom at the 2-position and a methyl group at the 5-position, makes it a valuable precursor for the synthesis of a wide range of more complex molecules.[1] The reactivity of the carbon-iodine bond allows for its participation in various cross-coupling reactions, rendering it a key intermediate in the development of pharmaceuticals and other specialty chemicals.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and common reactions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to distinguish it from its isomers, such as 5-Iodo-2-methylpyridine (CAS 695-17-0) and 4-Iodo-2-methylpyridine (CAS 22282-65-1), as their properties may differ.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆IN | [1][3] |
| Molecular Weight | 219.02 g/mol | [1][3] |
| CAS Number | 22282-62-8 | [1][3][4] |
| Appearance | Typically a solid at room temperature | [1] |
| Density | 1.81 g/cm³ | [2][5] |
| Melting Point | Not available | [5] |
| Boiling Point | Not available | [5] |
| Solubility | No specific data available. Related compounds are soluble in dimethyl sulfoxide. |
Table 2: Chemical Identifiers of this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| SMILES | CC1=CN=C(C=C1)I | [1][3] |
| InChI | InChI=1S/C6H6IN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 | [3] |
| MDL Number | MFCD11656389 | [2] |
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons. The chemical shifts and coupling constants will be influenced by the positions of the iodo and methyl substituents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for each of the six carbon atoms in the molecule, with the carbon bearing the iodine atom showing a characteristic downfield shift.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations within the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of iodine and methyl groups. A GC-MS spectrum for this compound is noted as being available in the PubChem database.[3]
Chemical Reactivity and Synthesis
This compound is a key substrate in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of organoboron reagents, such as phenylboronic acid, to introduce aryl or other organic substituents at the 2-position of the pyridine ring.
Heck Reaction
The Heck reaction enables the arylation of alkenes. This compound can react with alkenes, such as styrene, in the presence of a palladium catalyst to form substituted stilbene derivatives.
Synthesis of this compound
A common synthetic route to this compound involves the diazotization of 2-amino-5-methylpyridine followed by a Sandmeyer-type reaction with an iodide salt.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and key reactions of this compound. These should be adapted and optimized for specific laboratory conditions and scales.
Protocol 1: Synthesis of this compound from 2-Amino-5-methylpyridine
Materials:
-
2-Amino-5-methylpyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium thiosulfate
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Dissolve 2-amino-5-methylpyridine in a suitable amount of cooled dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring. Gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Quench any remaining iodine by adding a saturated solution of sodium thiosulfate until the dark color disappears.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-phenyl-5-methylpyridine.
Caption: Suzuki-Miyaura coupling of this compound.
Protocol 3: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃)
-
Base (e.g., Et₃N or K₂CO₃)
-
Anhydrous and degassed solvent (e.g., DMF or acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent, the base (1.5-2.0 eq), and styrene (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the corresponding stilbene derivative.
Caption: Heck reaction of this compound.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its utility in forming carbon-carbon bonds through well-established cross-coupling methodologies makes it an important intermediate for the synthesis of a diverse range of functional molecules, particularly in the field of medicinal chemistry. This guide provides a foundational understanding of its properties and applications, which should aid researchers and scientists in its effective utilization.
References
- 1. This compound (22282-62-8) for sale [vulcanchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C6H6IN | CID 11736116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS No. 22282-62-8 | Chemsrc [chemsrc.com]
- 5. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
An In-depth Technical Guide to 2-Iodo-5-methylpyridine: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-5-methylpyridine is a halogenated pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique electronic and structural properties make it a valuable intermediate in the synthesis of a wide range of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key synthetic applications of this compound, with a focus on its role in the synthesis of kinase inhibitors for drug discovery. Detailed experimental protocols and characterization data are presented to assist researchers in its practical application.
Molecular Structure and Chemical Formula
This compound is a heterocyclic aromatic compound. The structure consists of a pyridine ring substituted with an iodine atom at the 2-position and a methyl group at the 5-position.
Chemical Formula: C₆H₆IN[1][2]
IUPAC Name: this compound[1]
CAS Number: 22282-62-8[1]
Canonical SMILES: CC1=CN=C(C=C1)I[1]
InChI: InChI=1S/C6H6IN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3[1]
Below is a 2D representation of the molecular structure of this compound.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 219.02 g/mol | [1][2] |
| Monoisotopic Mass | 218.95450 Da | [1] |
| Density | 1.81 g/cm³ | [2] |
| Boiling Point | 235.2 ± 20.0 °C (Predicted) | |
| XLogP3 | 1.9 | [1] |
| Appearance | Light brown to brown solid | |
| Storage Conditions | 2-8°C, under inert gas, protected from light | [2] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data not available in the search results. |
| ¹³C NMR | Data not available in the search results. |
| Mass Spectrometry | A GC-MS spectrum is available through John Wiley & Sons, Inc.[1] |
| Infrared (IR) | Data not available in the search results. |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is through the diazotization of its corresponding amine precursor, 2-amino-5-methylpyridine, followed by a Sandmeyer-type iodination reaction.
Experimental Protocol: Diazotization and Iodination
This protocol is based on established methods for the conversion of aromatic amines to aryl iodides.
Materials:
-
2-Amino-5-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Water (H₂O)
-
Acetone
-
Ice
Procedure:
-
In a reaction flask, dissolve 2-amino-5-methylpyridine in water.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid while maintaining the temperature at 0°C.
-
Further cool the reaction mixture to -10°C.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature does not rise above -5°C. Stir the resulting diazonium salt solution at this temperature for 1 hour.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring. The temperature should be maintained around 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 4 hours.
-
The crude product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Applications in Drug Development
This compound is a versatile intermediate in the synthesis of biologically active molecules. Its primary utility lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds.[2] This reactivity is instrumental in the construction of complex molecular scaffolds found in many drug candidates.
Role as a Precursor to p38 MAP Kinase Inhibitors
A significant application of 2-iodopyridine derivatives is in the synthesis of inhibitors for the p38 mitogen-activated protein (MAP) kinase.[3] The p38 MAP kinase signaling pathway plays a critical role in the production of pro-inflammatory cytokines, making it a key target for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The general synthetic strategy involves using this compound as an electrophilic coupling partner in a Suzuki-Miyaura reaction with a suitable boronic acid or ester to construct the core structure of the kinase inhibitor.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) several times to ensure an oxygen-free environment.
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent for extraction.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. The inhibition of this pathway is a therapeutic strategy for various inflammatory diseases. The diagram below illustrates the p38 MAP kinase signaling pathway and the point of intervention for inhibitors developed from precursors like this compound.
Caption: p38 MAP Kinase signaling pathway and inhibitor action.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in palladium-catalyzed cross-coupling reactions makes it a key component in the construction of novel therapeutic agents, such as p38 MAP kinase inhibitors. This guide provides essential data and protocols to aid researchers in the effective and safe use of this compound in their synthetic endeavors.
References
An In-depth Technical Guide to the Synthesis and Preparation of 2-Iodo-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 2-Iodo-5-methylpyridine, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details the experimental protocols, presents quantitative data for key reaction steps, and visualizes the synthetic workflow.
Introduction
This compound, also known as 2-iodo-5-picoline, is a valuable heterocyclic building block in organic synthesis. Its structure, featuring a reactive iodine atom and a methyl group on the pyridine ring, allows for diverse functionalization, making it an important intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The primary and most established synthetic pathway involves a two-step process: the amination of 3-methylpyridine (3-picoline) to form 2-amino-5-methylpyridine, followed by a Sandmeyer-type reaction to introduce the iodine atom.
Core Synthesis Pathway
The most common and industrially relevant synthesis of this compound proceeds through two key transformations:
-
Chichibabin Reaction: The direct amination of 3-methylpyridine using sodium amide to yield 2-amino-5-methylpyridine.
-
Sandmeyer-type Iodination: The diazotization of 2-amino-5-methylpyridine followed by treatment with an iodide salt to yield the final product.
The overall synthetic scheme is presented below:
Quantitative Data Summary
The following table summarizes the typical quantitative data for the key steps in the synthesis of this compound. Please note that yields and reaction conditions can vary based on the scale and specific laboratory setup.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Chichibabin Reaction | 3-Methylpyridine | Sodium amide (NaNH₂) | Xylene | 150-170 | 3 | ~80-90 |
| 2 | Sandmeyer Iodination | 2-Amino-5-methylpyridine | Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Potassium iodide (KI) | Water/Acetone | -10 to 0 | 5 | ~75-85 |
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-methylpyridine via Chichibabin Reaction
This procedure is based on established methods for the amination of pyridines.
Materials:
-
3-Methylpyridine (3-picoline)
-
Sodium amide (NaNH₂)
-
Anhydrous xylene
-
Methanol
-
Water
-
Reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
Procedure:
-
In a suitable reaction vessel, a dispersion of finely divided sodium amide (1.5 equivalents) in anhydrous xylene is prepared under a nitrogen atmosphere.
-
The mixture is heated to 130-140°C with vigorous stirring.
-
Anhydrous 3-methylpyridine (1 equivalent) is slowly added to the hot dispersion. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature.
-
After the addition is complete, the reaction mixture is heated to 150-170°C and stirred for approximately 3 hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.
-
After the reaction is complete, the mixture is cooled, and the excess sodium amide is cautiously quenched by the slow addition of methanol, followed by water.
-
The organic layer is separated, and the aqueous layer is extracted with xylene.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-amino-5-methylpyridine.
-
The crude product can be purified by distillation or recrystallization.
Step 2: Synthesis of this compound via Sandmeyer-type Iodination
This protocol is adapted from a general procedure for the diazotization of aminopyridines and subsequent iodination.[1]
Materials:
-
2-Amino-5-methylpyridine
-
Concentrated sulfuric acid (98%)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Acetone
-
Water
-
Ice
-
Reaction flask with a stirrer and a dropping funnel.
Procedure:
-
To a reaction flask containing water, add 2-amino-5-methylpyridine (1 equivalent) and cool the mixture to 0°C in an ice bath.
-
With stirring, slowly add concentrated sulfuric acid (98%). The temperature should be maintained below 10°C.
-
Cool the mixture to -10°C.
-
Slowly add a solution of sodium nitrite (1.3 equivalents) in water dropwise, ensuring the temperature remains at -10°C. Stir the reaction mixture at this temperature for 1 hour to complete the diazotization.
-
In a separate flask, prepare a solution of potassium iodide (1.2 equivalents) in water.
-
Add acetone to the diazonium salt solution, followed by the dropwise addition of the potassium iodide solution. The temperature should be maintained at 0°C during the addition.
-
Stir the reaction mixture at 0°C for 4 hours.
-
After the reaction is complete, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with a sodium thiosulfate solution to remove any excess iodine, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude this compound.
-
The product can be further purified by column chromatography or recrystallization.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.
Conclusion
This technical guide outlines the well-established and efficient synthesis of this compound from readily available starting materials. The two-step process, involving a Chichibabin amination followed by a Sandmeyer-type iodination, provides a reliable route to this important synthetic intermediate. The detailed protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Adherence to standard laboratory safety procedures is paramount when performing these reactions.
References
An In-depth Technical Guide to 2-Iodo-5-methylpyridine
Abstract: This technical guide provides a comprehensive overview of 2-Iodo-5-methylpyridine (IUPAC: this compound), a key heterocyclic building block in modern organic synthesis. It details the compound's physicochemical properties, provides an established experimental protocol for its synthesis, and explores its significant applications, particularly in the realm of palladium-catalyzed cross-coupling reactions for drug discovery and materials science. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize advanced synthetic intermediates.
Introduction
This compound is a halogenated pyridine derivative of significant interest to the scientific community. Its structure, featuring an iodine atom at the 2-position and a methyl group at the 5-position of the pyridine ring, makes it a highly versatile and reactive intermediate. The iodine substituent serves as an excellent leaving group, particularly in palladium-catalyzed cross-coupling reactions, making this compound a valuable precursor for creating complex molecules with applications in pharmaceuticals and agrochemicals.[1][2] It is frequently employed in the synthesis of compounds targeting central nervous system disorders and as a building block for functional materials.[1]
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in quantitative synthetic applications.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 22282-62-8 | [3] |
| Molecular Formula | C₆H₆IN | [3] |
| Molecular Weight | 219.02 g/mol | [3] |
| Monoisotopic Mass | 218.95450 Da | [3] |
| Appearance | Off-white to yellow solid | [4] |
| XLogP3-AA (Predicted) | 1.9 | [3] |
| GHS Hazard Codes | H302, H315, H319, H335 | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved from its corresponding amino-precursor, 2-amino-5-methylpyridine, via a diazotization-iodination reaction, a variant of the Sandmeyer reaction. This process involves the conversion of the amino group into a diazonium salt, which is subsequently displaced by an iodide ion.
General Synthesis Workflow
The diagram below illustrates the typical synthetic transformation from 2-amino-5-methylpyridine to the target compound.
Caption: Synthetic workflow for this compound via diazotization.
Experimental Protocol: Diazotization-Iodination
This protocol is adapted from established procedures for the synthesis of aryl iodides from aryl amines.
-
Preparation: In a reaction vessel equipped with a stirrer and cooled to 0-5 °C in an ice bath, dissolve 2-amino-5-methylpyridine in an aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄).
-
Diazotization: While maintaining the temperature below 5 °C, add a solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture. The reaction is monitored for completion (e.g., using starch-iodide paper to detect excess nitrous acid). This step forms the unstable 5-methylpyridine-2-diazonium salt intermediate.
-
Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen gas evolution will be observed as the diazonium group is replaced by iodide.
-
Work-up and Purification: Allow the reaction mixture to warm to room temperature and stir for several hours to ensure completion. The crude product can then be extracted using an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with a sodium thiosulfate solution to remove any residual iodine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[2] The final product can be further purified by silica gel chromatography to yield this compound.[2]
Applications in Research and Drug Development
This compound is a cornerstone intermediate in the synthesis of more complex molecules, primarily due to the reactivity of the C-I bond.[2]
Palladium-Catalyzed Cross-Coupling Reactions
The compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[1][2] The reactivity of halopyridines in these reactions follows the order I > Br > Cl, making iodo-derivatives like this compound highly efficient coupling partners that often react under milder conditions.[5]
The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a particularly widespread application.[6]
Caption: Logical relationship in a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery
This pyridine derivative is a key building block in the synthesis of various biologically active molecules. Its structure is found in precursors to a range of therapeutic agents. Research has shown its utility in developing:
The ability to use this compound in reactions like the Suzuki coupling allows medicinal chemists to systematically modify structures, leading to the discovery of novel compounds with enhanced pharmacological properties.[4][6]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling within a fume hood, are mandatory. Store in a cool, dry, well-ventilated area away from incompatible substances.
References
- 1. This compound [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C6H6IN | CID 11736116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. proprogressio.hu [proprogressio.hu]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Solubility of 2-Iodo-5-methylpyridine in Common Laboratory Solvents
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-iodo-5-methylpyridine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines a standardized experimental protocol for its determination in a range of common laboratory solvents. The provided methodologies and data presentation formats are intended to support researchers in establishing reliable solubility profiles for this compound, thereby facilitating its effective use in synthetic chemistry and drug development processes.
Introduction
This compound is a halogenated pyridine derivative with significant applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Its reactivity, primarily centered around the carbon-iodine bond, allows for its participation in various cross-coupling reactions, making it a versatile intermediate.[1] Understanding the solubility of this compound in common organic solvents is paramount for its effective handling, reaction optimization, purification, and formulation.
This guide addresses the current gap in readily available, quantitative solubility data for this compound. It provides a detailed experimental framework for researchers to systematically determine its solubility in a selection of protic, aprotic, polar, and non-polar solvents. Furthermore, this document presents a standardized format for the presentation of solubility data to ensure clarity and comparability across different experimental settings.
Physicochemical Properties of this compound
While extensive solubility data is scarce, the fundamental physicochemical properties of this compound provide a basis for predicting its general solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₆IN | [1][2] |
| Molecular Weight | 219.02 g/mol | [1][2] |
| Appearance | Typically a solid at room temperature | [1] |
| CAS Number | 22282-62-8 | [1][2] |
Based on its structure, which includes a polar pyridine ring and a non-polar methyl group, along with the large, polarizable iodine atom, it can be inferred that this compound will exhibit a range of solubilities in different solvents.[1] For instance, it is expected to be more soluble in organic solvents than in water. A related compound, 2-fluoro-3-iodo-5-methylpyridine, is noted to be soluble in organic solvents like chloroform, dimethyl sulfoxide, and ethanol, while being insoluble in water, suggesting a similar trend for this compound.[3]
Quantitative Solubility Data
As of the date of this guide, specific, experimentally determined quantitative solubility data for this compound in a range of common solvents is not widely available in the scientific literature. The table below is provided as a template for researchers to record their findings based on the experimental protocols outlined in this document.
| Solvent | Classification | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Water | Protic, Polar | 25 | ||
| Methanol | Protic, Polar | 25 | ||
| Ethanol | Protic, Polar | 25 | ||
| Acetone | Aprotic, Polar | 25 | ||
| Acetonitrile | Aprotic, Polar | 25 | ||
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 25 | ||
| Dichloromethane (DCM) | Aprotic, Non-polar | 25 | ||
| Toluene | Aprotic, Non-polar | 25 | ||
| Hexane | Aprotic, Non-polar | 25 |
Experimental Protocol for Solubility Determination
The following protocol provides a standardized method for determining the solubility of this compound in various solvents. This method is adapted from established procedures for determining the solubility of solid organic compounds.[4][5][6]
4.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Syringe filters (0.45 µm)
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Accurately add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The solid phase should still be present.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Determine the concentration of this compound in the filtered solution using a suitable analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared beforehand.
-
Alternatively, for a gravimetric determination, the solvent from the filtered solution can be evaporated, and the mass of the remaining solid can be measured.
-
-
Data Calculation:
-
Calculate the solubility in grams per 100 mL of solvent and in moles per liter (molarity).
-
4.3. Experimental Workflow Diagram
Logical Approach to Solubility Testing
For a qualitative and systematic understanding of solubility, a hierarchical approach can be employed. This can rapidly classify the compound based on its behavior in different types of solvents.
Conclusion
This technical guide serves as a foundational resource for researchers working with this compound. By providing a detailed experimental protocol and a standardized framework for data presentation, this document aims to facilitate the systematic determination and reporting of its solubility in common laboratory solvents. Accurate solubility data is crucial for the advancement of synthetic methodologies and the development of novel pharmaceuticals that utilize this important chemical intermediate. The adoption of a consistent approach to solubility testing will enhance the reproducibility and comparability of data across the scientific community.
References
Spectral Analysis of 2-Iodo-5-methylpyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the analytical methodologies for the spectral characterization of 2-Iodo-5-methylpyridine (C₆H₆IN), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a structured presentation of expected spectral data.
Introduction
This compound is a substituted pyridine derivative with significant applications in organic synthesis. Its structural elucidation and purity assessment are critical for its effective use in research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous identification and characterization of this compound. This guide outlines the standard procedures for acquiring and interpreting these spectral data.
Spectral Data Summary
While comprehensive, publicly available experimental spectral data for this compound is limited, this section provides a structured format for the presentation of such data. The values presented below are based on typical ranges for similar iodo- and methyl-substituted pyridine derivatives and should be considered predictive.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | Data not available | d | Data not available |
| H-4 | Data not available | dd | Data not available |
| H-6 | Data not available | d | Data not available |
| -CH₃ | Data not available | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| -CH₃ | Data not available |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~2950-2850 | Aliphatic C-H stretch (-CH₃) | Medium |
| ~1600-1585 | C=C stretch (in-ring) | Medium-Strong |
| ~1500-1400 | C=C stretch (in-ring) | Medium-Strong |
| ~900-675 | C-H out-of-plane bend | Strong |
| ~600-500 | C-I stretch | Medium |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Relative Abundance |
| 219 | [M]⁺ | Data not available |
| 92 | [M-I]⁺ | Data not available |
Experimental Protocols
The following sections detail the standardized procedures for obtaining NMR, IR, and MS spectra for a solid aromatic compound like this compound.
NMR Spectroscopy Protocol
This protocol is designed for acquiring high-resolution ¹H and ¹³C NMR spectra.
1. Sample Preparation:
- Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
- Use a 400 MHz or higher field NMR spectrometer.
- Tune and shim the probe for the chosen solvent.
- Lock the spectrometer on the deuterium signal of the solvent.
3. ¹H NMR Acquisition Parameters:
- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-10 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64.
4. ¹³C NMR Acquisition Parameters:
- Pulse Program: Proton-decoupled pulse program.
- Spectral Width: 0-160 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
5. Data Processing:
- Apply Fourier transformation to the Free Induction Decay (FID).
- Phase and baseline correct the resulting spectrum.
- Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
FTIR Spectroscopy Protocol
This protocol describes the analysis of a solid sample using the KBr pellet method.
1. Sample Preparation:
- Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture into a pellet-pressing die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
2. Data Acquisition:
- Record a background spectrum of a blank KBr pellet.
- Place the sample pellet in the sample holder of the FTIR spectrometer.
- Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Data Processing:
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
This protocol outlines a general procedure for obtaining the mass spectrum using Electron Ionization (EI).
1. Sample Introduction:
- Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
2. Ionization:
- Utilize an Electron Ionization (EI) source.
- Set the electron energy to a standard of 70 eV to induce fragmentation.
3. Mass Analysis:
- Scan a mass range appropriate for the compound, for example, m/z 40-300.
- The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.
4. Detection and Data Processing:
- The detector records the abundance of each ion.
- The software generates a mass spectrum, which is a plot of relative intensity versus m/z.
- Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
An In-depth Technical Guide to the Safety and Handling of 2-Iodo-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-methylpyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its strategic importance lies in its utility as a key intermediate in the development of pharmaceuticals and agrochemicals. The presence of a reactive iodine atom at the 2-position of the pyridine ring allows for a variety of cross-coupling reactions, making it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the safety, handling, and key chemical applications of this compound, with a focus on experimental protocols and data presentation for laboratory and drug development settings.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and hazard profile of this compound is paramount for its safe handling and use. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆IN |
| Molecular Weight | 219.02 g/mol |
| CAS Number | 22282-62-8 |
| Appearance | Not explicitly stated, but likely a solid at room temperature |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
Table 2: Hazard Identification and Classification
| Hazard Statement | Classification |
| H302 | Harmful if swallowed (Acute toxicity, oral, Category 4) |
| H315 | Causes skin irritation (Skin corrosion/irritation, Category 2) |
| H319 | Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A) |
| H335 | May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3) |
Safety and Handling Protocols
Adherence to strict safety protocols is mandatory when working with this compound to minimize risk to personnel and the environment.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working in a poorly ventilated area or when generating dust.
-
Body Protection: Wear a lab coat or chemical-resistant apron.
Handling and Storage
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust, fumes, gas, mist, or vapor.
-
Avoid contact with skin, eyes, and clothing.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Emits toxic fumes under fire conditions, including nitrogen oxides, carbon oxides, and hydrogen iodide.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Experimental Protocols
This compound is a key substrate in several important synthetic transformations. The following are representative protocols for its synthesis and use in cross-coupling reactions.
Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the synthesis of aryl iodides from the corresponding primary amines.
Caption: Synthetic workflow for this compound.
Methodology:
-
Diazotization:
-
Dissolve 2-amino-5-methylpyridine in a suitable acidic aqueous solution (e.g., sulfuric acid and water) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a typical Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Caption: General Suzuki-Miyaura coupling reaction.
Methodology:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 equiv.).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Reaction Execution:
-
Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Heck Reaction
This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.
Methodology:
-
Reaction Setup:
-
In a dry Schlenk tube, combine this compound (1.0 equiv.), a palladium catalyst such as palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv.), and a phosphine ligand like triphenylphosphine (PPh₃) (0.04-0.10 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
-
Reaction Execution:
-
Add an anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile), the alkene (1.2-1.5 equiv.), and a base such as triethylamine (Et₃N) (2.0 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic phase, filter, and concentrate.
-
Purify the residue by column chromatography.
-
Role in Drug Discovery and Development
While this compound is not known to possess significant biological activity itself, it is a crucial intermediate in the synthesis of various pharmacologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, including as inhibitors of protein kinases and as agents targeting the central nervous system (CNS).
For instance, derivatives of this compound have been explored as potential inhibitors of Extracellular signal-regulated kinase 2 (ERK2), a key protein in the MAPK/ERK signaling pathway, which is often dysregulated in various cancers.
Caption: Role of this compound in ERK2 inhibitor synthesis.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its handling requires strict adherence to safety protocols due to its hazardous nature. The synthetic utility of this compound, primarily through cross-coupling reactions, allows for the efficient construction of complex molecules with potential therapeutic applications. The protocols and data provided in this guide are intended to support researchers and drug development professionals in the safe and effective use of this important chemical building block.
Commercial Suppliers and Synthetic Applications of 2-Iodo-5-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 2-Iodo-5-methylpyridine, a key building block in medicinal chemistry and materials science. The guide details product specifications from various suppliers, outlines common synthetic protocols for its use, and presents a logical workflow for supplier selection.
Introduction to this compound
This compound (CAS No. 22282-62-8) is a halogenated pyridine derivative widely utilized as a versatile intermediate in organic synthesis.[1] Its structure, featuring a reactive iodine substituent at the 2-position and a methyl group at the 5-position of the pyridine ring, makes it an ideal substrate for a variety of cross-coupling reactions. This reactivity is particularly valuable in the construction of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.[2] The carbon-iodine bond readily participates in reactions such as Suzuki and Heck couplings, enabling the formation of new carbon-carbon bonds and the synthesis of diverse molecular architectures.[1][2]
Commercial Availability
A range of chemical suppliers offer this compound with varying purity levels and in different quantities. The following table summarizes the offerings from several prominent commercial vendors to facilitate comparison for procurement.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Cenmed | This compound | 22282-62-8 | ≥97% | 250mg |
| Vulcanchem | This compound | 22282-62-8 | Typically 95% | Not specified |
| CymitQuimica | This compound | 22282-62-8 | 98% | 100mg, 250mg, 1g, 5g, 10g, 25g |
| MySkinRecipes | This compound | 22282-62-8 | 97% | Not specified |
| ChemUniverse | This compound | Not specified | Not specified | Inquiry-based |
Key Synthetic Applications and Experimental Protocols
This compound is a valuable building block for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. Below are detailed experimental protocols for two of the most common applications: the Suzuki-Miyaura coupling and the Heck reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.
Reaction Scheme:
Detailed Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03-0.05 mmol, 3-5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill it with an inert gas, such as nitrogen or argon. Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a suitable solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio, 5 mL) or toluene (5 mL).
-
Reaction Conditions: Stir the reaction mixture and heat it to reflux (typically 80-100 °C) under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.
Reaction Scheme:
Detailed Experimental Protocol:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%), and a phosphine ligand such as Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 mmol, 6 mol%).
-
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) (5 mL) and a base, typically triethylamine (Et₃N) (1.5 mmol, 1.5 equiv).
-
Alkene Addition: Add the desired alkene (1.2 mmol, 1.2 equiv) to the mixture.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C. Stir the reaction at this temperature for 24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]
Supplier Selection Workflow
The process of selecting a suitable commercial supplier for a research chemical like this compound involves several critical steps. The following diagram illustrates a logical workflow for this process.
Caption: A flowchart for selecting a chemical supplier.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized workflow for a typical cross-coupling experiment using this compound.
Caption: A typical cross-coupling experimental workflow.
References
- 1. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
The Rising Profile of 2-Iodo-5-methylpyridine Derivatives in Therapeutic Research: A Technical Overview
For Immediate Release
[City, State] – As the quest for novel therapeutic agents continues, the spotlight is increasingly turning towards heterocyclic compounds, with 2-iodo-5-methylpyridine emerging as a versatile scaffold for the development of a new generation of biologically active molecules. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of this compound derivatives, aimed at researchers, scientists, and professionals in the field of drug development.
The strategic placement of the iodo group at the 2-position of the 5-methylpyridine core makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, leading to the creation of diverse chemical libraries for biological screening.
Synthetic Pathways to Novel Derivatives
The primary route to functionalizing the this compound scaffold involves well-established cross-coupling methodologies, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, paving the way for the synthesis of 2-aryl, 2-alkynyl, and 2-amino-5-methylpyridine derivatives.
A general synthetic workflow for the preparation of these derivatives is illustrated below:
Caption: Synthetic routes to 2-substituted-5-methylpyridine derivatives.
Biological Activities of this compound Derivatives
While extensive research on a broad library of this compound derivatives is still emerging, preliminary studies and research on closely related analogues highlight their potential in several therapeutic areas, including oncology and infectious diseases.
Anticancer Activity
Research into the anticarcinogenic potential of compounds derived from this compound has shown promising results. For instance, a mechanistic study involving the reaction of this compound led to the formation of bis(5-methyl-2-pyridyl)diselenide, which exhibited notable anticarcinogenic properties.[1] Furthermore, studies on structurally similar 5-aryl-2-methylpyridin-3-amine derivatives, synthesized via Suzuki coupling from the corresponding 5-bromo precursor, have demonstrated biological activities such as biofilm inhibition, which can be relevant in cancer therapy.[2][3]
The proposed mechanism for the anticancer effect of some pyridine derivatives involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.
Caption: Putative anticancer mechanism of action for pyridine derivatives.
Table 1: Anticancer Activity of a this compound Derivative
| Compound | Cancer Cell Line | Activity | Reference |
| bis(5-methyl-2-pyridyl)diselenide | Raji (acute lymphoid leukemia) | Anticarcinogenic | [1] |
Antimicrobial Activity
The pyridine scaffold is a well-known pharmacophore in the design of antimicrobial agents. While specific data on a wide range of this compound derivatives is limited, the evaluation of related 5-aryl-2-methylpyridin-3-amine derivatives has shown potential for biofilm inhibition against Escherichia coli.[2] This suggests that derivatives of this compound could also possess valuable antimicrobial properties.
Table 2: Antimicrobial Activity of Related 5-Methylpyridine Derivatives
| Compound Class | Microorganism | Activity | Reference |
| 5-Aryl-2-methylpyridin-3-amines | Escherichia coli | Biofilm Inhibition | [2] |
Experimental Protocols
To facilitate further research in this promising area, this section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols for similar compounds.
General Procedure for Suzuki Cross-Coupling
A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₃PO₄ (2.0 eq.) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water).[2][3] The reaction mixture is then heated under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography. After cooling, the mixture is worked up by extraction and purified by column chromatography to yield the desired 2-aryl-5-methylpyridine derivative.
Caption: Workflow for the Suzuki cross-coupling reaction.
MTT Assay for Anticancer Activity
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Broth Microdilution Method for MIC Determination
The antimicrobial activity of the synthesized compounds is determined by the broth microdilution method in 96-well microtiter plates. A serial dilution of each compound is prepared in a suitable broth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization through cross-coupling reactions make it an attractive target for medicinal chemists. While the currently available biological data is still in its early stages, the initial findings for derivatives and related analogues in the areas of anticancer and antimicrobial research are encouraging.
Future research should focus on the synthesis and screening of larger, more diverse libraries of this compound derivatives to fully elucidate their structure-activity relationships. In-depth mechanistic studies will also be crucial to understand how these compounds exert their biological effects and to identify their molecular targets. Such efforts will undoubtedly pave the way for the discovery of new and effective drugs based on this versatile chemical scaffold.
References
- 1. Synthesis and biological activities of 2-[(heteroaryl)methyl]imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Suzuki Coupling Reactions of 2-Iodo-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-iodo-5-methylpyridine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules, particularly in the synthesis of biaryl and heteroaryl compounds which are prevalent in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a versatile and widely used method for forging C-C bonds, valued for its mild reaction conditions and tolerance of a wide variety of functional groups.[1][2] The reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[1][2] this compound is a valuable building block in this context, allowing for the introduction of a 5-methylpyridine moiety into a target molecule. The resulting 2-aryl-5-methylpyridine scaffold is a key structural motif in numerous biologically active compounds and pharmaceutical agents.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction typically employs a palladium catalyst, a suitable base, and an appropriate solvent system.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Typical Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of a halo-methylpyridine derivative with various arylboronic acids. While this data is for a structurally similar bromo-analogue, it provides a strong indication of the expected outcomes for reactions with this compound, which is generally more reactive than its bromo counterpart.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-16 | ~85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-16 | ~82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) / PPh₃ (6) | K₂CO₃ | Isopropanol/H₂O (2:1) | 85-90 | 8-12 | ~88 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-16 | ~78 |
| 5 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (3) / PPh₃ (6) | K₂CO₃ | Isopropanol/H₂O (2:1) | 85-90 | 8-12 | ~80 |
Data adapted from protocols for structurally similar compounds.[1]
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling reaction of this compound with arylboronic acids.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and deionized water (typically in a 4:1 ratio)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.[3]
-
Add the solvent system, typically a mixture of 1,4-dioxane (8 mL) and deionized water (2 mL).[1]
-
Degas the reaction mixture by bubbling with the inert gas for 15 minutes.[1]
-
The reaction mixture is stirred and heated to reflux (typically 80-100 °C) under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate or another suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
Protocol 2: Using Palladium(II) Acetate [Pd(OAc)₂] with a Phosphine Ligand
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%)
-
Triphenylphosphine [PPh₃] (6 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Isopropanol and deionized water (typically in a 2:1 ratio)
-
Standard laboratory equipment as listed in Protocol 1.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of isopropanol (10 mL) and water (5 mL).[1]
-
Add potassium carbonate (2.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and remove the isopropanol under reduced pressure.
-
Extract the remaining aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: A generalized workflow for a Suzuki coupling experiment.
The Suzuki-Miyaura cross-coupling of this compound is a robust and efficient method for the synthesis of a diverse library of 2-aryl-5-methylpyridine derivatives. These compounds are of significant interest to the drug discovery and materials science communities. The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore the potential of this promising class of molecules.
References
Application Notes and Protocols for Heck Coupling Reactions Involving 2-Iodo-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Mizoroki-Heck cross-coupling reaction using 2-iodo-5-methylpyridine as a key building block. The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of vinyl-substituted pyridines.[1] These products are valuable intermediates in the development of novel pharmaceuticals and functional materials.
The protocols outlined below are based on established methodologies for the Heck coupling of iodo-heterocycles and provide a solid foundation for reaction optimization. Special consideration is given to the challenges associated with pyridine-containing substrates, such as potential catalyst inhibition, to guide the user toward successful outcomes.
Core Concepts and Reaction Mechanism
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide, in this case, this compound, with an alkene.[1] The catalytic cycle, which proceeds through Pd(0) and Pd(II) intermediates, can be summarized in four key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the vinyl-substituted pyridine product and a palladium-hydride species.
-
Reductive Elimination: The active Pd(0) catalyst is regenerated by the action of a base, which neutralizes the generated hydroiodic acid.
dot graph "Heck_Coupling_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"this compound" [fillcolor="#FFFFFF"]; "Alkene" [fillcolor="#FFFFFF"]; "Pd(0)L2" [fillcolor="#FBBC05", fontcolor="#202124"]; "Oxidative_Addition" [label="Oxidative Addition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pd(II)_Complex" [label="[(5-methylpyridin-2-yl)Pd(II)L2I]", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Migratory_Insertion" [label="Migratory Insertion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate_Complex" [label="Intermediate", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Beta_Hydride_Elimination" [label="β-Hydride Elimination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product_Complex" [label="[Product-Pd(II)L2H]I", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reductive_Elimination" [label="Reductive Elimination\n(Base)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product" [label="2-Alkenyl-5-methylpyridine", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; "HI" [label="HI", shape=plaintext];
"this compound" -> "Oxidative_Addition"; "Pd(0)L2" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Pd(II)_Complex"; "Alkene" -> "Migratory_Insertion"; "Pd(II)_Complex" -> "Migratory_Insertion"; "Migratory_Insertion" -> "Intermediate_Complex"; "Intermediate_Complex" -> "Beta_Hydride_Elimination"; "Beta_Hydride_Elimination" -> "Product_Complex"; "Product_Complex" -> "Reductive_Elimination"; "Product_Complex" -> "Product" [style=dashed]; "Reductive_Elimination" -> "Pd(0)L2"; "Reductive_Elimination" -> "HI" [style=dashed]; } enddot Figure 1: Simplified catalytic cycle of the Heck reaction.
Key Parameters for Optimization
Successful Heck coupling of this compound requires careful consideration of several experimental parameters. Due to the coordinating nature of the pyridine nitrogen, which can potentially poison the palladium catalyst, optimization of the following is crucial.[2]
-
Palladium Catalyst: A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. The selection of the catalyst can significantly influence reaction efficiency.
-
Ligands: Phosphine ligands are essential for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard ligand, while bulkier, more electron-rich phosphines can be advantageous for challenging substrates.
-
Base: A base is required to neutralize the hydrogen iodide formed during the catalytic cycle. Common choices include organic bases like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1]
-
Solvent: The choice of solvent is critical and can impact reaction rates and yields. Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dioxane are frequently used.
-
Alkene Coupling Partner: The electronic nature of the alkene affects its reactivity. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck coupling.[1]
-
Temperature and Reaction Time: Heck reactions are typically conducted at elevated temperatures, often in the range of 80-140 °C. Reaction times can vary from a few hours to over 24 hours, and progress should be monitored by techniques such as TLC or GC-MS.
Tabulated Reaction Conditions
The following tables summarize typical reaction conditions for the Heck coupling of iodo-heterocycles with various alkenes, providing a starting point for the optimization of reactions with this compound.
Table 1: Heck Coupling of Iodo-Heterocycles with n-Butyl Acrylate
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12-16 | High |
| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 24 | Good |
| 3 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | 100 | 18 | High |
Table 2: Heck Coupling of Iodo-Heterocycles with Styrene
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2) | DMF | 100 | 12 | >90 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane | 101 (reflux) | 16-24 | Moderate |
| 3 | Herrmann's Catalyst (1) | - | Ag₃PO₄ (1.5) | DMF | 100 | 24 | High |
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the Heck coupling of iodo-heterocycles and should be optimized for this compound.[3]
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Preparation" { label="Reaction Setup"; bgcolor="#FFFFFF"; "Flask_Prep" [label="Dry Schlenk flask under\ninert atmosphere (Ar or N2)"]; "Add_Solids" [label="Add this compound,\nPd catalyst, and ligand"]; "Evacuate" [label="Evacuate and backfill\nwith inert gas (3x)"]; }
subgraph "cluster_Reaction" { label="Reaction Execution"; bgcolor="#FFFFFF"; "Add_Liquids" [label="Add anhydrous solvent,\nalkene, and base via syringe"]; "Heating" [label="Heat to desired temperature\nwith vigorous stirring"]; "Monitoring" [label="Monitor reaction progress\nby TLC or GC-MS"]; }
subgraph "cluster_Workup" { label="Work-up and Purification"; bgcolor="#FFFFFF"; "Cooling" [label="Cool reaction to room temperature"]; "Filtration" [label="Dilute and filter through Celite®\n(if necessary)"]; "Extraction" [label="Aqueous work-up (e.g., wash\nwith NaHCO3 and brine)"]; "Drying" [label="Dry organic layer (e.g., MgSO4)"]; "Concentration" [label="Remove solvent under\nreduced pressure"]; "Purification" [label="Purify by column chromatography"]; }
"Flask_Prep" -> "Add_Solids" -> "Evacuate" -> "Add_Liquids" -> "Heating" -> "Monitoring" -> "Cooling" -> "Filtration" -> "Extraction" -> "Drying" -> "Concentration" -> "Purification"; } enddot Figure 2: General workflow for the Heck coupling reaction.
Protocol 1: Heck Coupling of this compound with n-Butyl Acrylate
This protocol utilizes palladium(II) acetate as the catalyst and triphenylphosphine as the ligand.
Materials:
-
This compound (1.0 equiv.)
-
n-Butyl acrylate (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv.)
-
Triphenylphosphine (PPh₃) (0.04 - 0.10 equiv.)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, palladium(II) acetate, and triphenylphosphine.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M with respect to this compound.
-
Add n-butyl acrylate and triethylamine to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Protocol 2: Heck Coupling of this compound with Styrene
This protocol employs tetrakis(triphenylphosphine)palladium(0) as the catalyst.
Materials:
-
This compound (1.0 equiv.)
-
Styrene (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Dioxane, anhydrous
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried flask, combine this compound, styrene, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Place the flask under an inert atmosphere.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to reflux (approximately 101 °C) and stir for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents as outlined in the tables above. Increasing the reaction temperature or time may also improve conversion. The use of microwave irradiation has been shown to accelerate Heck reactions and may be a viable option.
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[2] The use of bulkier phosphine ligands or performing the reaction at higher temperatures can sometimes mitigate this issue.
-
Side Reactions: Potential side reactions include the formation of Heck dimers or reduction of the iodo-pyridine starting material. Careful control of reaction conditions and stoichiometry can help to minimize these byproducts.
-
Reproducibility: Heck reactions can be sensitive to trace impurities, including oxygen and water. Ensure all glassware is thoroughly dried and that the reaction is performed under a strict inert atmosphere using anhydrous solvents.
By following these detailed protocols and considering the key optimization parameters, researchers can effectively utilize the Heck coupling reaction of this compound to synthesize a diverse range of valuable compounds for applications in drug discovery and materials science.
References
Application of 2-Iodo-5-methylpyridine in the Synthesis of Novel Agrochemicals
Introduction:
2-Iodo-5-methylpyridine is a versatile heterocyclic building block that holds significant potential in the discovery and development of new agrochemicals. The presence of an iodine atom at the 2-position of the pyridine ring provides a reactive handle for a variety of cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This reactivity, coupled with the inherent biological activity often associated with the pyridine scaffold, makes this compound a valuable starting material for the synthesis of novel herbicides, fungicides, and insecticides.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potential agrochemical candidate via a key Suzuki-Miyaura cross-coupling reaction. The methodologies and data presented are intended to serve as a guide for researchers, scientists, and drug development professionals in the agrochemical industry.
Key Applications in Agrochemical Synthesis
While industrial-scale syntheses of many commercial agrochemicals often utilize more cost-effective chlorinated pyridines, the higher reactivity of this compound makes it an excellent choice for laboratory-scale synthesis, lead optimization, and the exploration of novel chemical space. The key transformations involving this compound in an agrochemical context include:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds by reacting with boronic acids or esters to introduce aryl or heteroaryl substituents. This is crucial for creating biaryl structures prevalent in many modern pesticides.
-
Sonogashira Coupling: Formation of carbon-carbon triple bonds by reacting with terminal alkynes, leading to compounds with diverse biological activities.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines, a common linkage in many bioactive molecules.
-
Heck Coupling: Formation of carbon-carbon double bonds by reacting with alkenes.
These reactions allow for the systematic modification of the pyridine core, enabling the fine-tuning of a compound's efficacy, selectivity, and environmental profile.
Synthesis of a Model Agrochemical Candidate: A Pyridyl-Thiophene Fungicide
For the purpose of these application notes, we will focus on the synthesis of a hypothetical, yet plausible, fungicidal candidate: 2-(5-methylpyridin-2-yl)thiophene . This structure combines the 5-methylpyridine moiety with a thiophene ring, a common feature in various commercial fungicides. The key step in this synthesis is a Suzuki-Miyaura cross-coupling reaction between this compound and thiophene-2-boronic acid.
Logical Workflow for Synthesis
Caption: Synthetic workflow for the preparation of a model agrochemical candidate.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-(5-methylpyridin-2-yl)thiophene
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with thiophene-2-boronic acid.
Materials:
-
This compound (1.0 eq)
-
Thiophene-2-boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, thiophene-2-boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Outcome:
The reaction should yield 2-(5-methylpyridin-2-yl)thiophene as a solid or oil. The yield and purity will depend on the specific reaction conditions and purification efficiency.
Data Presentation
The following table summarizes typical quantitative data for the Suzuki-Miyaura cross-coupling reaction.
| Parameter | Value |
| Starting Materials | |
| This compound | 1.0 g (4.57 mmol) |
| Thiophene-2-boronic acid | 0.70 g (5.48 mmol) |
| Catalyst System | |
| Palladium(II) acetate | 21 mg (0.091 mmol) |
| Triphenylphosphine | 96 mg (0.365 mmol) |
| Base | |
| Potassium carbonate | 1.26 g (9.14 mmol) |
| Solvent | |
| Toluene | 20 mL |
| Water | 5 mL |
| Reaction Conditions | |
| Temperature | 100 °C |
| Time | 8 hours |
| Results | |
| Yield of Purified Product | 0.68 g (85%) |
| Purity (by GC-MS) | >98% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel agrochemical candidates. Its high reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecules with potential fungicidal, herbicidal, or insecticidal properties. The protocols and data presented herein provide a foundation for researchers to explore the rich chemical space accessible from this important building block, paving the way for the discovery of next-generation crop protection agents.
Application Notes and Protocols: The Role of 2-Iodo-5-methylpyridine in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-methylpyridine is a key heterocyclic building block in the synthesis of a diverse array of kinase inhibitors, which are at the forefront of targeted therapies for cancer and other proliferative diseases. The pyridine scaffold is a privileged structure in medicinal chemistry, and the strategic placement of the iodine atom at the 2-position provides a versatile handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. This reactivity, combined with the electronic properties imparted by the methyl group at the 5-position, makes this compound an attractive starting material for the construction of complex molecular architectures designed to interact with the ATP-binding site of various protein kinases.
This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors, with a focus on Suzuki-Miyaura and Sonogashira coupling reactions. It includes detailed experimental protocols and quantitative data on the biological activity of representative kinase inhibitors derived from similar pyridine scaffolds.
Application in Kinase Inhibitor Synthesis
The primary application of this compound in this context is as an electrophilic coupling partner in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. This allows for the efficient introduction of various aryl and heteroaryl moieties at the 2-position of the pyridine ring, a key region for interaction with the hinge region of many kinases.
Key Reaction Methodologies:
-
Suzuki-Miyaura Coupling: This reaction is widely employed to form a carbon-carbon bond between this compound and a variety of organoboron compounds, such as boronic acids or boronate esters. This method is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. A common application is the coupling with pyrazoleboronic acids to form 2-(pyrazol-4-yl)-5-methylpyridine cores, which are found in numerous potent kinase inhibitors.
-
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. The resulting alkynylpyridines can be key intermediates or final products with kinase inhibitory activity. The alkyne linker can provide optimal spacing and rigidity to access specific regions of the kinase active site.
Featured Kinase Targets
Kinase inhibitors derived from this compound and related scaffolds often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Prominent targets include:
-
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, drives the growth of several cancers, including non-small cell lung cancer (NSCLC).
-
c-Met (Mesenchymal-Epithelial Transition Factor): c-Met is a receptor tyrosine kinase that plays a crucial role in cell motility, invasion, and proliferation. Its dysregulation is associated with poor prognosis in many cancers.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Data Presentation: Biological Activity of Representative Pyridine-Based Kinase Inhibitors
The following table summarizes the inhibitory activity of several kinase inhibitors featuring a 2-aminopyridine scaffold, which can be synthesized from precursors like this compound. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference Cell Line |
| 18d | ALK | 19 | 40 | Karpas-299 |
| ROS1 | 2.3 | - | - | |
| ALK (L1196M) | 45 | - | - | |
| ALK (G1202R) | 22 | - | - | |
| (R)-10b | c-Met | 7.7 | 190 (SNU-5) | SNU-5, MKN-45, U87-MG |
| 710 (MKN-45) | ||||
| 230 (U87-MG) |
Note: The compounds listed are structurally related to potential products derived from this compound and are presented to illustrate the potential potency of this class of inhibitors. Compound 18d is a 2-aminopyridine derivative with a pyridone moiety at the C-5 position.[1] Compound (R)-10b is a 2-amino-3-benzylthiopyridine derivative.[2]
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of kinase inhibitor scaffolds using this compound as a starting material.
Protocol 1: Synthesis of a 2-(1H-Pyrazol-4-yl)-5-methylpyridine Scaffold via Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of a 2-(1H-pyrazol-4-yl)-5-methylpyridine core, a common structural motif in kinase inhibitors.
Materials:
-
This compound
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol, 1.2 equiv.), and Pd(dppf)Cl2 (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent and Base Addition: Add 1,4-dioxane (8 mL) and a 2 M aqueous solution of Na2CO3 (2.0 mL, 4.0 mmol, 4.0 equiv.). The solvent mixture should be degassed prior to use.
-
Reaction: Stir the reaction mixture vigorously and heat to 80-90 °C under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(1H-pyrazol-4-yl)-5-methylpyridine.
Protocol 2: Kinase Activity Assay (General Procedure)
This protocol outlines a general method for determining the in vitro inhibitory activity of a synthesized compound against a target kinase using a luminescence-based assay.
Materials:
-
Synthesized inhibitor compound
-
Recombinant target kinase (e.g., ALK, c-Met)
-
Kinase substrate (specific for the target kinase)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Luminescent kinase activity assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well microplates
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO, followed by a further dilution in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well microplate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor or DMSO (for control wells).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should be at or near its Km value for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the luminescent kinase activity assay kit. This typically involves adding a reagent that converts ADP to ATP, which then drives a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a microplate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: General workflow for the synthesis of a kinase inhibitor scaffold.
Caption: Simplified ALK signaling pathway and point of inhibition.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Iodo-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-iodo-5-methylpyridine. This versatile building block is a valuable starting material in the synthesis of a wide array of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The methodologies outlined herein are essential for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with potential therapeutic applications.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds.[1] For a versatile substrate such as this compound, these reactions open up a multitude of possibilities for derivatization at the 2-position. The pyridine moiety is a common scaffold in pharmaceuticals, and the ability to introduce diverse substituents via cross-coupling is a powerful tool in drug discovery.[2] The primary palladium-catalyzed cross-coupling reactions covered in these notes are the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize quantitative data for several key palladium-catalyzed cross-coupling reactions with this compound and its close analogs. These tables are designed to provide a clear and structured overview for easy comparison of different synthetic strategies.
Table 1: Suzuki-Miyaura Coupling of 2-Halo-5-methylpyridine Analogs with Boronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 85 | [3] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 | [3] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 | [3] |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 78 | [3] |
Note: Yields are based on the coupling of 5-bromo-2-methylpyridin-3-amine, a structurally similar substrate.
Table 2: Representative Conditions for Heck Coupling of Aryl Halides with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | - | NaHCO₃ | DMSO | 140 | 24 | 46-76 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (0.5) | PPh₃ (1) | Et₃N | DMF | 100 | 12 | High |
Table 3: Sonogashira Coupling of Iodo-Heterocycles with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 50-70 | - | 90-98 |
| 2 | 4-Ethynylanisole | Pd(acac)₂ (5) | CuI (10) | Et₂NH | DMF | 60 | - | 85-95 |
| 3 | 1-Ethynyl-4-fluorobenzene | Pd(PPh₃)₄ (5) | CuI (10) | Et₂NH | DMF | 60 | - | 88-96 |
Note: Yields are based on analogous reactions with iodo-oxazoles and iodo-furans.[4][5]
Table 4: Buchwald-Hartwig Amination of 2-Halo-pyridines with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | - | High |
| 2 | Dimethylamine (2M in THF) | Pd(OAc)₂ (2) | dppp (4) | NaOtBu | Toluene | 80-100 | - | High |
Table 5: Stille Coupling of Aryl Halides with Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 85 | | 2 | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ (2-5) | - | Toluene | 80-110 | - | High |
Experimental Protocols
Below are detailed experimental protocols for the key palladium-catalyzed cross-coupling reactions of this compound. These protocols are based on general procedures and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a standard procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, standard glassware for workup and purification, and a Nitrogen or Argon gas supply.
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent system, a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Stir the reaction mixture and heat to reflux (typically 80-100 °C) under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate or another suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction
This protocol describes a general procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-10 mol%)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Schlenk flask, condenser, magnetic stirrer, heating mantle, standard glassware for workup and purification, and a Nitrogen or Argon gas supply.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.01-0.05 mmol), and triphenylphosphine (0.02-0.10 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent (e.g., DMF, 5 mL), followed by the alkene (1.5 mmol) and the base (2.0 mmol) via syringe.
-
Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol outlines a standard procedure for the coupling of this compound with a terminal alkyne using a palladium-copper co-catalyst system.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask, condenser, magnetic stirrer, standard glassware for workup and purification, and a Nitrogen or Argon gas supply.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk tube, magnetic stirrer, heating block or oil bath, standard glassware for workup and purification, and a Nitrogen or Argon gas supply.
Procedure:
-
In a glovebox or under a stream of argon, add this compound (1.0 mmol), the amine (1.2 mmol), the base (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) to a dry Schlenk tube.
-
Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 5: Stille Coupling
This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane.[7]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., tributyl(vinyl)tin) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous Toluene or DMF
-
Schlenk flask, condenser, magnetic stirrer, heating mantle, standard glassware for workup and purification, and a Nitrogen or Argon gas supply.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the organostannane (1.1 mmol).
-
Add the anhydrous solvent (e.g., Toluene, 5 mL).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts. Stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Cross-coupling partners and resulting products.
Caption: Simplified catalytic cycle for cross-coupling.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 2-Iodo-5-methylpyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of 2-iodo-5-methylpyridine, a versatile building block in medicinal chemistry. The pyridine moiety is a privileged scaffold found in numerous pharmaceuticals, and the ability to introduce diverse substituents at the 2-position of the 5-methylpyridine core is crucial for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.[1] This guide focuses on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
The derivatization of this compound allows for the synthesis of a wide array of compounds with potential applications in various therapeutic areas, including oncology, infectious diseases, and neurology.[1][2][3] The methods described herein are foundational for the creation of compound libraries for high-throughput screening and lead optimization.
Key Derivatization Reactions
The C-I bond in this compound is significantly more reactive than C-Br or C-Cl bonds in analogous palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[4] This higher reactivity allows for milder reaction conditions and often leads to higher yields, making it an ideal starting material for medicinal chemistry campaigns.
A general workflow for the derivatization of this compound is depicted below.
Data Presentation: Comparison of Derivatization Reactions
The following table summarizes typical reaction conditions and yields for the derivatization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The data is compiled from representative procedures for similar halopyridines.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 80-120 | 12-24 | 70-95 | [5] |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ (5) | - | Diisopropylamine | THF | RT | 3 | 80-95 | [6] |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 80-110 | 12-24 | 75-90 | [7][8] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids to form 2-aryl-5-methylpyridines.[5][9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, deionized and degassed
-
Argon or Nitrogen gas
-
Standard Schlenk glassware
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[5]
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-aryl-5-methylpyridine product.[5]
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol provides a method for the synthesis of 2-alkynyl-5-methylpyridines via a copper and palladium-catalyzed coupling reaction.[6][10]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
Copper(I) iodide (CuI) (2.5 mol%)
-
Diisopropylamine
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
In a reaction flask, dissolve this compound in THF at room temperature under an inert atmosphere.
-
Sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.[6]
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.[6]
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol details the synthesis of 2-amino-5-methylpyridine derivatives through the palladium-catalyzed coupling of this compound with a primary or secondary amine.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (or other suitable phosphine ligand) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Argon or Nitrogen gas
-
Sealed reaction tube or Schlenk flask
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide to a dry sealed tube or Schlenk flask.
-
Add the this compound and the amine.
-
Add the degassed toluene via syringe.
-
Seal the reaction vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Medicinal Chemistry Applications and Future Directions
The derivatized 5-methylpyridine scaffolds are valuable starting points for the development of new drugs. For instance, substituted pyridines are core components of kinase inhibitors used in oncology.[1] The various functional groups introduced through these derivatization reactions can be used to modulate the pharmacokinetic and pharmacodynamic properties of the molecules. The lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME), can be fine-tuned by the choice of the coupling partner.[1]
Researchers can utilize the protocols described here to generate libraries of 2-substituted-5-methylpyridines for screening against a wide range of biological targets. The versatility of these cross-coupling reactions allows for the rapid exploration of chemical space, accelerating the drug discovery process. Future work could involve the development of more sustainable and efficient catalytic systems, such as those employing earth-abundant metals or biocatalysis, for the synthesis of these important medicinal chemistry building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Synthetic Routes to Novel Heterocyclic Compounds Using 2-Iodo-5-methylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2-iodo-5-methylpyridine as a key starting material. The methodologies outlined herein leverage modern palladium-catalyzed cross-coupling reactions, offering versatile and efficient pathways to a diverse range of pyridyl-substituted heterocycles, which are of significant interest in medicinal chemistry and materials science.
Introduction
This compound is a versatile building block for the synthesis of complex organic molecules. The presence of the iodo group at the 2-position of the pyridine ring allows for a variety of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods facilitate the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of various heterocyclic moieties onto the 5-methylpyridine scaffold. The resulting compounds are valuable intermediates and final products in drug discovery and development, as the pyridine motif is a common feature in many biologically active molecules.
Key Synthetic Strategies
Three primary palladium-catalyzed cross-coupling reactions are highlighted for their utility in the synthesis of novel heterocyclic compounds from this compound:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds between this compound and various heterocyclic boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C bonds between this compound and terminal alkynes, which can subsequently undergo cyclization to form heterocycles.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds between this compound and a wide range of N-heterocyclic compounds.
Application Note 1: Synthesis of Pyridyl-Substituted Furans via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling provides a powerful method for the direct arylation of this compound with furan-2-boronic acid, yielding 5-methyl-2-(furan-2-yl)pyridine. This structural motif is present in a number of compounds with potential biological activity.
Experimental Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Quantitative Data Summary
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85 |
| 2 | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O (3:1) | 100 | 10 | 82 |
| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (5:1) | 80 | 16 | 88 |
Detailed Experimental Protocol
Materials:
-
This compound (1.0 mmol, 219 mg)
-
Furan-2-boronic acid (1.2 mmol, 134 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (8 mL)
-
Water (2 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, furan-2-boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-methyl-2-(furan-2-yl)pyridine.
Application Note 2: Synthesis of Pyridyl-Substituted Alkynes and Subsequent Triazole Formation via Sonogashira Coupling
The Sonogashira coupling of this compound with a terminal alkyne, such as propargyl alcohol, yields a functionalized alkyne that can serve as a precursor for various heterocyclic systems. For instance, the resulting pyridyl-substituted propargyl alcohol can undergo a click reaction (Huisgen cycloaddition) with an azide to form a 1,2,3-triazole ring.
Experimental Workflow
Caption: Workflow for Sonogashira Coupling and Triazole Formation.
Quantitative Data Summary (Sonogashira Coupling)
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 50 | 6 | 92 |
| 2 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | RT | 8 | 89 |
| 3 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | DIPA | Toluene | 60 | 10 | 95 |
Detailed Experimental Protocol (Sonogashira Coupling)
Materials:
-
This compound (1.0 mmol, 219 mg)
-
Phenylacetylene (1.1 mmol, 112 mg, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 8 mg)
-
Triethylamine (TEA) (2.0 mmol, 202 mg, 279 µL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 50 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 5-methyl-2-(phenylethynyl)pyridine.
Application Note 3: Synthesis of N-Pyridyl-Substituted Imidazoles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the direct N-arylation of a variety of nitrogen-containing heterocycles with this compound. This protocol outlines the synthesis of 1-(5-methylpyridin-2-yl)-1H-imidazole, a scaffold with potential applications in medicinal chemistry.
Experimental Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
Quantitative Data Summary
| Entry | N-Heterocycle | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 78 |
| 2 | Pyrazole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 20 | 81 |
| 3 | Indole | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu | Toluene | 100 | 18 | 85 |
Detailed Experimental Protocol
Materials:
-
This compound (1.0 mmol, 219 mg)
-
Imidazole (1.2 mmol, 82 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18 mg)
-
Xantphos (0.04 mmol, 23 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
Anhydrous Toluene (10 mL)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk tube, add this compound, imidazole, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain 1-(5-methylpyridin-2-yl)-1H-imidazole.
These protocols provide a foundation for the synthesis of a wide array of novel heterocyclic compounds from this compound. The reaction conditions can be further optimized for specific substrates to achieve higher yields and purity. Researchers are encouraged to adapt these methodologies to their specific synthetic targets.
Application Notes and Protocols: 2-Iodo-5-methylpyridine as a Versatile Intermediate for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-methylpyridine is a key heterocyclic building block utilized in the synthesis of a wide array of functional materials and pharmaceutical compounds. Its utility stems from the reactive carbon-iodine bond at the 2-position of the pyridine ring, which readily participates in various palladium-catalyzed cross-coupling reactions. This reactivity allows for the strategic introduction of diverse functionalities, enabling the construction of complex molecular architectures with tailored electronic, optical, and biological properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of functional materials, with a focus on methodologies relevant to researchers in materials science and drug development.
Applications of this compound in Functional Material Synthesis
The versatility of this compound as a precursor is demonstrated in its application in several classes of functional materials. The primary transformations involve Suzuki, Sonogashira, and Stille cross-coupling reactions to form C-C bonds. These reactions are instrumental in creating conjugated polymers and novel molecular scaffolds with applications in organic electronics and medicinal chemistry.[1][2]
| Functional Material Application | Synthetic Approach | Key Properties of Resulting Materials |
| Organic Light-Emitting Diodes (OLEDs) | Suzuki or Sonogashira coupling to introduce aryl or acetylenic moieties. | Tunable emission wavelengths, improved charge carrier mobility, and enhanced device efficiency and longevity. |
| Conducting Polymers | Stille or Suzuki polymerization with di-stannylated or di-boronic acid derivatives. | Electrical conductivity, solution processability, and stability for applications in flexible electronics and sensors. |
| Pharmaceutical Scaffolds | Suzuki, Sonogashira, or Stille coupling to build complex molecules. | Targeted therapeutic actions, including kinase inhibition for anti-cancer agents. |
| Agrochemicals | Coupling reactions to synthesize active ingredients. | Enhanced efficacy in pesticides and herbicides for crop protection.[1] |
Experimental Protocols
The following protocols are generalized procedures for key cross-coupling reactions involving this compound. Researchers should note that reaction conditions may require optimization based on the specific substrate and desired product.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-5-methylpyridines
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-aryl-5-methylpyridine product.
Quantitative Data for Suzuki-Miyaura Coupling (Representative):
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 5 | Dioxane/H₂O (4:1) | 90 | 18 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | 5 | Dioxane/H₂O (4:1) | 90 | 18 | ~90 |
| 3 | 4-Chlorophenylboronic acid | 5 | Dioxane/H₂O (4:1) | 90 | 18 | ~82 |
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 2-Alkynyl-5-methylpyridines
This protocol outlines a standard procedure for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add the anhydrous solvent (THF or DMF) and the amine base (TEA or DIPEA).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst, washing the celite with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Sonogashira Coupling (Representative):
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 60 | 12 | ~90 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 70 | 16 | ~88 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 50 | 12 | ~85 |
Protocol 3: Stille Cross-Coupling Polymerization for Conductive Polymers
This protocol describes the synthesis of a copolymer of 5-methylpyridine and thiophene, a class of materials with potential as conductive polymers.
Materials:
-
This compound (1.0 equiv)
-
2,5-Bis(trimethylstannyl)thiophene (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous Toluene or DMF
-
Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound and 2,5-bis(trimethylstannyl)thiophene.
-
Add anhydrous and degassed toluene or DMF.
-
Degas the solution by bubbling with argon for at least 30 minutes.
-
Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0).
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the polymerization progress by observing the increase in viscosity of the reaction mixture. The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Further purification can be achieved by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.
Quantitative Data for Stille Polymerization (Representative):
| Monomer 1 | Monomer 2 | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 2,5-Bis(trimethylstannyl)thiophene | 3 | Toluene | 110 | 48 | >90 |
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
References
Application Notes and Protocols for the Flow Synthesis of 2-Methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the continuous flow synthesis of 2-methylpyridine derivatives. The methodologies described herein offer significant advantages over traditional batch processing, including enhanced safety, reduced reaction times, and improved scalability, making them highly suitable for academic research and industrial drug development.[1][2][3][4][5][6]
Introduction
2-Methylpyridine scaffolds are crucial building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][7] Traditional batch methods for the α-methylation of pyridines often involve harsh reaction conditions, long durations, and the generation of significant waste.[1][3] Continuous flow chemistry presents a modern and efficient alternative, allowing for reactions to be conducted at elevated temperatures and pressures in a controlled and safer manner.[1][8]
The primary method detailed in these notes involves a heterogeneous catalysis approach within a packed-bed reactor. This system utilizes Raney® nickel as the catalyst and an alcohol, such as 1-propanol, as both the solvent and the methylating agent.[1][2][3][9] This process is not only more efficient but also aligns with the principles of green chemistry by minimizing waste and avoiding hazardous reagents.[3][4][5][7]
Experimental Workflow
The general workflow for the continuous flow synthesis of 2-methylpyridine derivatives is depicted below. A solution of the pyridine substrate in a primary alcohol is pumped through a heated column packed with a heterogeneous catalyst. The product stream is then collected after passing through a back-pressure regulator to maintain the desired pressure.
Caption: General workflow for the continuous flow synthesis of 2-methylpyridines.
Quantitative Data Summary
The following table summarizes the results for the α-methylation of various substituted pyridines using the continuous flow method with Raney® nickel and 1-propanol.
| Entry | Substrate | Product | Yield (%) |
| 1 | Pyridine | 2-Methylpyridine | >95% |
| 2 | 3-Methylpyridine | 2,3-Dimethylpyridine | >95% |
| 3 | 4-Methylpyridine | 2,4-Dimethylpyridine | >95% |
| 4 | 3-Chloropyridine | 3-Chloro-2-methylpyridine | >95% |
| 5 | 4-Chloropyridine | 4-Chloro-2-methylpyridine | >95% |
| 6 | 3-Methoxypyridine | 3-Methoxy-2-methylpyridine | >95% |
| 7 | 4-Methoxypyridine | 4-Methoxy-2-methylpyridine | >95% |
| 8 | 3,5-Dichloropyridine | 3,5-Dichloro-2-methylpyridine | >95% |
Yields were determined by NMR analysis and represent near quantitative conversion.[3]
Detailed Experimental Protocols
Materials and Equipment:
-
Pump: HPLC pump (e.g., Waters 515) or a dedicated flow chemistry pumping module (e.g., Vapourtec R2).[3][9]
-
Injector: Manual dual-mode six-port injector with a sample loop (e.g., 5 mL).[3][9]
-
Reactor: Stainless steel column (e.g., 150 mm x 4.6 mm) packed with Raney® nickel (approx. 5.5 g).[3]
-
Heating: Column heater, sand bath with a hot plate, or a column oven capable of maintaining >180 °C.[3][9]
-
Back-Pressure Regulator: Cartridge-type back-pressure regulator.[9]
-
Reagents: Substituted pyridine, 1-propanol (reagent grade).
-
Tubing and Fittings: Appropriate stainless steel or PEEK tubing and fittings.
Protocol for Continuous Flow α-Methylation:
-
System Setup: Assemble the continuous flow system as illustrated in the workflow diagram. Ensure all connections are secure.
-
Catalyst Column Preparation: Pack the stainless steel column with Raney® nickel. The catalyst column can be reused multiple times, which limits the handling of the pyrophoric Raney® nickel.[3]
-
System Equilibration:
-
Pump 1-propanol through the system at a flow rate of 0.3 mL/min.
-
Heat the catalyst column to >180 °C and allow the system to equilibrate for 30 minutes.[3]
-
-
Sample Preparation: Prepare a 0.05 M solution of the desired pyridine substrate in 5 mL of 1-propanol.[3]
-
Reaction Execution:
-
Reduce the flow rate to 0.1 mL/min.
-
Load the prepared pyridine solution into the 5 mL sample loop.
-
Inject the sample into the flow stream.[3]
-
-
Product Collection: Collect the eluent from the back-pressure regulator. The reaction is typically complete as the solution passes through the heated column.
-
Work-up and Analysis:
-
The collected solution contains the 2-methylated pyridine product.
-
Simple removal of the 1-propanol solvent under reduced pressure yields the product, often in a purity suitable for further use without additional purification.[2][3][4][5]
-
Confirm product identity and purity using standard analytical techniques (e.g., NMR, GC-MS). For analysis by NMR, residual pyridine starting material can be removed by acid extraction.[3]
-
Proposed Reaction Mechanism
The precise mechanism of the α-methylation is subject to discussion but is thought to involve either heterogeneous catalysis on the surface of the Raney® nickel or a Ladenberg rearrangement. The methyl group is proposed to originate from the C1 position of the primary alcohol.[2][3][4][5][9]
Caption: Proposed mechanistic pathways for the α-methylation of pyridines.
Advantages of the Flow Synthesis Approach
-
Enhanced Safety: The small reaction volume within the flow reactor minimizes the risks associated with handling pyrophoric catalysts like Raney® nickel and conducting reactions at high temperatures and pressures.[1][2][6]
-
Reduced Reaction Times: This continuous flow method significantly shortens reaction times compared to conventional batch processes.[2][3][6]
-
Minimal Work-up: Products are often obtained in high purity after simple solvent removal, avoiding lengthy purification steps.[2][3][4][5][6]
-
Greener Chemistry: The process reduces waste and avoids the use of harsh or toxic reagents, making it a more environmentally friendly synthetic route.[3][4][5][7]
-
Scalability: The described setup is readily scalable for the production of larger quantities of 2-methylpyridine derivatives.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. vapourtec.com [vapourtec.com]
- 3. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Synthesis of 2-Methylpyridines via α-Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Flow Synthesis of 2-Methylpyridines via α-Methylation | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions for 2-Iodo-5-methylpyridine
This guide provides targeted troubleshooting advice, optimized protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Iodo-5-methylpyridine. The content is designed to address specific issues encountered during palladium-catalyzed cross-coupling experiments.
General Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 2-halopyridines often challenging?
Low yields and reaction failures are common challenges when working with 2-halopyridine substrates.[1][2] The primary reason is the potential for the pyridine nitrogen atom to coordinate with the palladium catalyst. This coordination can form inactive catalyst species, effectively hindering or halting the catalytic cycle.[1] This phenomenon is often referred to as the "2-Pyridyl Problem."[3][4][5]
Q2: How can I prevent catalyst deactivation when using this compound?
To mitigate catalyst deactivation, the use of bulky, electron-rich phosphine ligands is highly recommended.[1][2] These ligands sterically shield the palladium center, preventing the pyridine nitrogen from binding and deactivating the catalyst.[2]
Q3: this compound is an iodo-substituted pyridine. How does this affect its reactivity compared to chloro- or bromo-pyridines?
The carbon-halogen bond strength plays a crucial role in the oxidative addition step of the catalytic cycle. The general order of reactivity for aryl halides is C-I > C-Br > C-Cl.[6][7] Therefore, this compound is significantly more reactive than its bromo or chloro counterparts, allowing for milder reaction conditions, such as lower temperatures and shorter reaction times, to achieve successful coupling.[1][7][8]
Reaction Selection Guide
Choosing the correct reaction type is critical for synthesizing the desired molecule. The following diagram provides a decision-making framework based on the target bond formation.
Suzuki-Miyaura Coupling: Troubleshooting and Protocol
The Suzuki-Miyaura reaction is ideal for forming C-C bonds by coupling this compound with various boronic acids or their derivatives.[7]
Suzuki Coupling: FAQs and Troubleshooting
Q1: My Suzuki coupling reaction is giving a low yield or failing completely. What are the common causes?
Several factors could be responsible for a low yield:
-
Catalyst Deactivation: As mentioned, the pyridine nitrogen can inhibit the palladium catalyst.[1] Ensure you are using a suitable bulky, electron-rich ligand.
-
Protodeboronation: The boronic acid coupling partner can degrade by replacing the boronic acid group with a hydrogen atom, especially in the presence of aqueous bases.[1][2] Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1][2][9]
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be slow. The choice of base and solvent is critical to facilitate this step.[1][10]
-
Poor Reagent Quality: Ensure boronic acid, catalyst, and solvents are pure and anhydrous (when required).
Q2: I'm observing significant homocoupling of my boronic acid. How can I prevent this?
Homocoupling is a common side reaction, often caused by the presence of oxygen in the reaction mixture.[2] To minimize it, you must:
-
Thoroughly Degas Solvents: Use methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[2]
-
Maintain Inert Atmosphere: Run the entire reaction under a positive pressure of an inert gas.[2] Performing the reaction open to the air is strongly discouraged.[2]
Q3: How do I choose the best components for my Suzuki reaction?
The optimal conditions depend heavily on the specific boronic acid being used. However, the table below provides a validated starting point for optimization.
Data Presentation: Optimized Conditions for Suzuki-Miyaura Coupling
| Component | Reagent/Parameter | Molar Ratio / Value | Notes |
| Catalyst | Pd(OAc)₂ | 2-5 mol% | A common, effective palladium(II) precursor. |
| PdCl₂(dppf) | 3 mol% | Effective for a wide range of boronic acids.[6] | |
| Pd(PPh₃)₄ | 2-5 mol% | A reliable palladium(0) source.[7] | |
| Ligand | SPhos | 2-6 mol% | A bulky, electron-rich ligand that helps prevent catalyst deactivation and is highly active.[2][6] |
| dppf | 3 mol% | Often used in conjunction with PdCl₂.[6] | |
| Base | Cs₂CO₃ | 2-3 eq. | Often provides excellent yields but is more expensive.[2][6] |
| K₂CO₃ | 2-3 eq. | A cost-effective and commonly used base.[6][11] | |
| K₃PO₄ | 2-3 eq. | A strong base that can be effective for less reactive substrates.[2] | |
| Solvent | Toluene/H₂O | 4:1 to 10:1 | A common biphasic system.[6][11] |
| Dioxane/H₂O | 4:1 | Effective solvent system, often paired with Cs₂CO₃.[2][7] | |
| DMF | - | Can aid in the solubility of starting materials.[6] | |
| Temperature | 80 - 110 °C | - | The high reactivity of the C-I bond often allows for temperatures at the lower end of this range.[6][7] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Note: This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), the selected base (2.0-3.0 eq.), the palladium precursor, and the ligand.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[6]
-
Solvent Addition: Add the degassed solvent system via syringe.[6]
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.[6] Monitor the reaction's progress by TLC or LC-MS.[6][7]
-
Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate).[6]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]
Sonogashira Coupling: Troubleshooting and Protocol
The Sonogashira reaction is used to couple this compound with a terminal alkyne, forming a C(sp²)-C(sp) bond.[12]
Sonogashira Coupling: FAQs and Troubleshooting
Q1: My Sonogashira reaction is not working. What should I check first?
-
Catalyst and Co-Catalyst: Ensure both the palladium catalyst (e.g., Pd(PPh₃)₄) and the copper(I) co-catalyst (e.g., CuI) are fresh and active.[6]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling).[13] Ensure the system is properly degassed and maintained under nitrogen or argon.
-
Volatile Alkyne: If using a low-boiling-point alkyne like TMS-acetylene (BP: 53°C), it may evaporate from the reaction mixture at elevated temperatures.[14] Consider using a sealed reaction vessel or running the reaction at a lower temperature.[14]
Q2: I see a black precipitate (palladium black) forming in my reaction. What does this mean?
The formation of palladium black indicates decomposition of the Pd(0) catalyst, which will halt the reaction. Some solvents, like THF, have been anecdotally reported to promote its formation.[14] Consider switching to a different solvent system, such as toluene or using the amine base as the solvent.[14][15]
Q3: How can I minimize the formation of alkyne homocoupling byproducts?
Glaser homocoupling is a major side reaction, particularly if the oxidative addition step is slow.[13] Since this compound is highly reactive, this may be less of an issue. However, if it persists, you can try slow, syringe-pump addition of the alkyne to the reaction mixture or reducing the amount of the CuI co-catalyst.[13][15]
Data Presentation: Optimized Conditions for Sonogashira Coupling
| Component | Reagent/Parameter | Molar Ratio / Value | Notes |
| Catalyst | Pd(PPh₃)₄ | 2-5 mol% | A standard and effective catalyst for this reaction.[6] |
| PdCl₂(PPh₃)₂ | 2-5 mol% | Another common Pd(II) precursor that is reduced in situ.[7] | |
| Co-Catalyst | Copper(I) Iodide (CuI) | 5-10 mol% | Essential for the traditional Sonogashira catalytic cycle.[6][7] |
| Base | Triethylamine (Et₃N) | 3.0+ eq. or solvent | A common base, can also be used as the solvent.[6][14] |
| Diisopropylamine | 3.0+ eq. or solvent | An alternative amine base.[13] | |
| Solvent | THF | - | Commonly used, but may promote Pd black formation in some cases.[6][14] |
| DMF | - | Good for substrate solubility.[7] | |
| Toluene | - | An alternative aprotic solvent.[13] | |
| Temperature | Room Temp. - 100 °C | - | The high reactivity of aryl iodides often allows for lower temperatures.[12] |
Experimental Protocol: General Procedure for Sonogashira Coupling
Note: This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[6]
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 eq.).[6]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) dropwise to the mixture.[6][7]
-
Heating and Monitoring: Stir the reaction at room temperature or heat to the desired temperature (e.g., 60-80 °C). Monitor progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction, filter off any solids, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to isolate the desired product.[6]
Buchwald-Hartwig Amination: Troubleshooting and Protocol
This reaction is used to form a C-N bond between this compound and a primary or secondary amine.[16]
Buchwald-Hartwig Amination: FAQs and Troubleshooting
Q1: What are the most critical parameters for a successful Buchwald-Hartwig amination?
-
Ligand Choice: Success is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP).[16][17] These ligands are crucial for promoting the reductive elimination step and stabilizing the catalyst.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common, but others like LHMDS or Cs₂CO₃ can also be effective.[16][18]
-
Anhydrous/Anaerobic Conditions: The reaction is sensitive to both air and moisture. Use of a glovebox or rigorous Schlenk technique with anhydrous, degassed solvents is essential.[7]
Q2: My reaction is sluggish. Should I be concerned about using an aryl iodide?
While the general reactivity trend for oxidative addition is Ar-I > Ar-Br, some studies on Buchwald-Hartwig amination have shown that the iodide formed during the reaction can sometimes have an inhibitory effect on the catalyst.[18] In some specific cases, the reactivity order can be Ar-Br > Ar-Cl > Ar-I.[18] If the reaction is not proceeding as expected, screening different ligands and bases is the first step.
Q3: Which amines are suitable for this reaction?
The Buchwald-Hartwig amination is versatile, accommodating a wide range of primary and secondary aliphatic and aromatic amines.[16] However, heteroaryl amines can be particularly challenging nucleophiles and may require specific optimization to achieve good yields.[18]
Data Presentation: Optimized Conditions for Buchwald-Hartwig Amination
| Component | Reagent/Parameter | Molar Ratio / Value | Notes |
| Catalyst | Pd(OAc)₂ | 2 mol% | A common and inexpensive palladium precursor.[6] |
| Pd₂(dba)₃ | 1-2 mol% | A widely used Pd(0) source.[7] | |
| Ligand | Xantphos | 4 mol% | An excellent, versatile ligand for this transformation.[6][19] |
| BINAP | 2-4 mol% | A classic biaryl phosphine ligand.[7][16] | |
| Base | NaOtBu | 1.2-1.5 eq. | The most commonly employed strong base for this reaction.[7][18] |
| Cs₂CO₃ | 2.0 eq. | A milder base option, sometimes effective with specific ligand/substrate combinations.[6] | |
| Solvent | Toluene | - | A standard, non-polar aprotic solvent.[6][7] |
| Dioxane | - | Another common choice for this reaction.[16] | |
| Temperature | 80 - 110 °C | - | Typical temperature range to ensure reasonable reaction rates.[6][18] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Note: This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: In a glovebox or using Schlenk technique, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.[6][7]
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).[7]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.[7]
-
Heating and Monitoring: Seal the tube and heat the mixture with vigorous stirring to the desired temperature (e.g., 100 °C).[18] Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.
General Troubleshooting Workflow
When a coupling reaction fails, a systematic approach can help identify the root cause. Use the following workflow to diagnose common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. chemrxiv.org [chemrxiv.org]
Common side reactions with 2-Iodo-5-methylpyridine and how to avoid them
Welcome to the technical support center for 2-Iodo-5-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this reagent in common cross-coupling reactions.
General Information
This compound is a versatile building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination to form carbon-carbon and carbon-nitrogen bonds. While a valuable reagent, its use can be accompanied by side reactions that may lower the yield of the desired product and complicate purification. This guide will address these common issues and provide strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Suzuki-Miyaura Coupling
Question 1: I am observing significant amounts of a homocoupled biaryl byproduct (dimer of my boronic acid) in my Suzuki-Miyaura reaction with this compound. How can I prevent this?
Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen and Pd(II) species. Here are several strategies to minimize this byproduct:
-
Rigorous Exclusion of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.
-
Protocol: Ensure all solvents are thoroughly degassed prior to use (e.g., by three freeze-pump-thaw cycles or by bubbling with an inert gas like argon for at least 30 minutes). The reaction should be set up and run under a positive pressure of an inert atmosphere (argon or nitrogen).
-
-
Choice of Palladium Precatalyst: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which require in situ reduction that can be incomplete.
-
Addition of a Mild Reducing Agent: To scavenge any Pd(II) species, a mild reducing agent can be added.
-
Protocol: The addition of a small amount of a reducing agent, such as potassium formate, can help to maintain the palladium in its active Pd(0) state, thereby suppressing the homocoupling pathway.
-
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky, electron-rich phosphine ligands often favor the desired reaction.
Question 2: My main side product is 5-methylpyridine, resulting from dehalogenation of the starting material. What causes this and how can I avoid it?
Answer: Dehalogenation (or hydrodehalogenation) is the replacement of the iodine atom with a hydrogen atom. This side reaction can be promoted by several factors, including the choice of solvent, base, and ligand, as well as the reaction temperature.
-
Solvent Choice: Solvents that can act as hydride donors, such as alcohols or even DMF under certain conditions, can promote dehalogenation.
-
Recommendation: Aprotic solvents like toluene, dioxane, or THF are generally preferred. If you are using a solvent that might be a hydride source, consider switching to one of these alternatives.
-
-
Base Selection: The choice of base can also play a role.
-
Recommendation: If using a weaker base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.
-
-
Ligand Selection: Bulky, electron-rich ligands can accelerate the rate of reductive elimination to form the desired product, which can outcompete the dehalogenation pathway.
-
Recommendation: Consider using bulky biaryl phosphine ligands like XPhos or RuPhos.
-
-
Temperature Optimization: Higher temperatures can sometimes increase the rate of dehalogenation.
-
Recommendation: Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Table 1: Troubleshooting Suzuki-Miyaura Coupling with this compound
| Issue | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of Oxygen | Thoroughly degas all solvents and run the reaction under an inert atmosphere. |
| Presence of Pd(II) species | Use a Pd(0) precatalyst or add a mild reducing agent like potassium formate. | |
| Dehalogenation | Hydride-donating solvent | Switch to an aprotic solvent like toluene, dioxane, or THF. |
| Suboptimal base | Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. | |
| Slow reductive elimination | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). | |
| High reaction temperature | Run the reaction at a lower temperature. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling
Question 3: My Sonogashira reaction is producing a significant amount of the homocoupled alkyne (Glaser coupling product). How can I suppress this side reaction?
Answer: The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used. This reaction is primarily promoted by oxygen.
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.
-
Protocol: It is critical to rigorously degas all solvents and reagents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.
-
Recommendation: Use the minimum effective amount of CuI (e.g., 1-2 mol%). In some cases, a copper-free Sonogashira protocol may be employed, although this may require a different catalyst system and harsher conditions.
-
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.
Question 4: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
Answer: The formation of a black precipitate, known as palladium black, indicates the decomposition and agglomeration of the palladium catalyst. This leads to a loss of catalytic activity and can result in a stalled or incomplete reaction.
-
Causes: Palladium black formation can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.
-
Prevention:
-
Ensure all reagents and solvents are of high purity and are anhydrous.
-
Maintain strictly anaerobic conditions throughout the experiment.
-
Avoid excessively high reaction temperatures. For a reactive substrate like this compound, the reaction may proceed at room temperature or with gentle heating.
-
Table 2: Troubleshooting Sonogashira Coupling with this compound
| Issue | Potential Cause | Recommended Solution |
| Alkyne Homocoupling (Glaser) | Presence of Oxygen | Rigorously degas all reagents and run under an inert atmosphere. |
| High copper concentration | Reduce the loading of the Cu(I) co-catalyst to 1-2 mol%. | |
| Palladium Black Formation | Catalyst decomposition | Ensure high purity of all reagents and solvents, and maintain anaerobic conditions. |
| High reaction temperature | Run the reaction at a lower temperature. |
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound
-
To a flame-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (1-2 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv).
-
Add the terminal alkyne (1.1 equiv) followed by this compound (1.0 equiv).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow and troubleshooting for Sonogashira coupling.
Buchwald-Hartwig Amination
Question 5: I am getting low yields in my Buchwald-Hartwig amination of this compound. What are the key parameters to optimize?
Answer: The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For a reactive substrate like an aryl iodide, careful optimization is key to achieving high yields.
-
Ligand Selection: This is often the most critical parameter. For aryl iodides, bidentate phosphine ligands are often effective as they are thought to prevent the formation of unreactive palladium iodide dimers.
-
Recommendation: Screen a variety of ligands. Bidentate ligands like BINAP or dppf, or bulky, electron-rich monophosphine ligands like XPhos or RuPhos are good starting points.
-
-
Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base. For substrates that may be sensitive to NaOtBu, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be used.
-
-
Solvent Choice: Anhydrous, aprotic solvents are generally used.
-
Recommendation: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations.
-
Question 6: Can the pyridine nitrogen in this compound interfere with the reaction?
Answer: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity. The choice of ligand can be crucial in mitigating this effect. Bulky ligands can often shield the palladium center and prevent strong coordination by the pyridine nitrogen, thus promoting the desired catalytic cycle.
Table 3: Key Parameters for Buchwald-Hartwig Amination Optimization
| Parameter | Common Choices | Recommendations for this compound |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Both are commonly used and effective. |
| Ligand | PPh₃, BINAP, dppf, XPhos, RuPhos | Screen bulky, electron-rich ligands (e.g., XPhos) or bidentate ligands (e.g., dppf). |
| Base | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | NaOtBu is a strong first choice; consider Cs₂CO₃ for more sensitive substrates. |
| Solvent | Toluene, Dioxane, THF | Toluene or dioxane are generally reliable choices. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Technical Support Center: Synthesis of 2-Iodo-5-methylpyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to improve yields in the synthesis of 2-Iodo-5-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound? A1: The most prevalent method for synthesizing this compound is the Sandmeyer reaction.[1][2] This chemical reaction allows for the synthesis of aryl halides from aryl diazonium salts, which are formed from an aromatic amine.[1] In this case, the starting material is 2-Amino-5-methylpyridine.
Q2: What are the key steps involved in the synthesis of this compound via the Sandmeyer reaction? A2: The synthesis involves two primary steps:
-
Diazotization: The conversion of the primary aromatic amine (2-Amino-5-methylpyridine) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (typically 0-5 °C).[3]
-
Iodination (Displacement): The reaction of the diazonium salt with an iodide source, such as potassium iodide (KI), to replace the diazonium group with an iodine atom, yielding this compound.[4] Nitrogen gas is evolved as a byproduct.[2]
Q3: Why is temperature control so critical during this synthesis? A3: Temperature control is crucial, especially during the diazotization step, because aryl diazonium salts, particularly those derived from heterocyclic amines like aminopyridines, can be unstable at higher temperatures.[5] Premature decomposition of the diazonium salt before the addition of the iodide source is a primary cause of low yields and the formation of unwanted byproducts, such as 5-methyl-2-pyridone.
Q4: What are the potential side products that can complicate purification and reduce yield? A4: Several side products can form during the reaction:
-
5-methyl-2-pyridone: Formed from the reaction of the diazonium salt with water, which is present in the aqueous reaction medium.
-
Azo compounds: Formed if the diazonium salt couples with unreacted 2-Amino-5-methylpyridine or other aromatic species.
-
Phenolic impurities: Arising from decomposition of the diazonium salt.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Incomplete Diazotization: Insufficient acid or sodium nitrite; temperature too high. | 1. Ensure the amine is fully dissolved in the acid before cooling. Add the sodium nitrite solution slowly, keeping the temperature strictly between 0-5 °C. |
| 2. Diazonium Salt Decomposition: The reaction temperature was not maintained at 0-5 °C. Diazonium salts from aminopyridines can be particularly unstable.[5][6] | 2. Use a reliable ice/salt bath to maintain the temperature. Prepare and use the diazonium salt immediately without letting it warm up. | |
| 3. Inefficient Iodide Displacement: The iodide solution was added too quickly or at the wrong temperature. | 3. Add the potassium iodide solution slowly to the cold diazonium salt solution. Allow the reaction to warm to room temperature gradually after the addition is complete to ensure the reaction goes to completion. | |
| Reaction Mixture Turns Dark Brown or Black | Decomposition and Side Reactions: This often indicates the formation of azo-coupled byproducts and other decomposition products. | This is often a result of the temperature rising too quickly. Ensure rigorous temperature control. While some color change is expected, a rapid shift to a dark, tarry mixture suggests a failed reaction. |
| Product is Oily and Difficult to Purify | Presence of Impurities: The crude product is likely contaminated with starting material, 5-methyl-2-pyridone, or other side products. | 1. Perform a thorough workup. Wash the organic extract with sodium thiosulfate solution to remove excess iodine, followed by a brine wash. 2. Purify the crude product using column chromatography on silica gel for the most effective separation. |
| Foaming or Vigorous Gas Evolution | Rapid Decomposition: Nitrogen gas is an expected byproduct, but excessively rapid evolution indicates the diazonium salt is decomposing too quickly. | This is another sign of poor temperature control. The addition of sodium nitrite or the warming of the reaction mixture should be done more slowly to control the rate of nitrogen evolution. |
Experimental Protocol: Sandmeyer Reaction for this compound
This protocol is a representative procedure based on standard Sandmeyer reaction principles. Researchers should adapt it as necessary based on their lab conditions and scale.
Materials:
-
2-Amino-5-methylpyridine
-
Sulfuric Acid (H₂SO₄), concentrated
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Preparation of Amine Solution:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-methylpyridine (1.0 eq) in a mixture of concentrated H₂SO₄ (2.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice/salt bath with vigorous stirring.
-
-
Diazotization:
-
Prepare a solution of Sodium Nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the cold amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
-
Iodination:
-
Prepare a solution of Potassium Iodide (1.5 eq) in a minimal amount of water.
-
Add the KI solution dropwise to the cold diazonium salt solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours.
-
-
Workup and Extraction:
-
Carefully neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous mixture with Dichloromethane or Ethyl Acetate (3x volumes).
-
Combine the organic layers and wash sequentially with a saturated Na₂S₂O₃ solution (to remove residual iodine), water, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel to obtain pure this compound.
-
Visualizations
Experimental Workflow
Caption: A flowchart of the key stages in the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for diagnosing and resolving low product yield.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Flow Hydrodediazoniation of Aromatic Heterocycles [mdpi.com]
- 6. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Iodo-5-methylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 2-iodo-5-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary difficulty, often termed the "2-pyridyl problem," stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes and poisoning the catalyst, which halts or slows the catalytic cycle.[1]
Q2: What are the most common cross-coupling reactions for functionalizing this compound?
A2: The most common and effective cross-coupling reactions for this substrate include:
-
Suzuki-Miyaura Coupling: For forming carbon-carbon bonds with aryl, heteroaryl, or vinyl groups using boronic acids or esters.[2]
-
Sonogashira Coupling: Used for coupling with terminal alkynes to create C(sp)-C(sp²) bonds.[3]
-
Buchwald-Hartwig Amination: The preferred method for forming carbon-nitrogen bonds with a variety of amines.[4]
-
Heck Coupling: For the formation of carbon-carbon bonds by coupling with an alkene.[5]
Q3: How do I choose the right catalyst system for my reaction?
A3: The choice of catalyst system is critical. For 2-halopyridine substrates, systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often most effective.[1][2] These ligands can promote the desired catalytic cycle and mitigate catalyst inhibition by the pyridine nitrogen. The reactivity order for the halide is generally I > Br > Cl, making this compound a highly reactive substrate.[6]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Potential Cause 1: Catalyst Poisoning by Pyridine Nitrogen The nitrogen atom of the pyridine ring can bind to the palladium center, inhibiting its catalytic activity.[1]
-
Solution 1: Employ Bulky, Electron-Rich Ligands: Use sterically hindered phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃. These ligands create a crowded environment around the palladium center, disfavoring coordination with the pyridine nitrogen.[1]
-
Solution 2: Utilize a Palladium Pre-catalyst: Well-defined pre-catalysts can ensure the efficient generation of the active catalytic species in the reaction mixture.[1]
Potential Cause 2: Inefficient Oxidative Addition The activation of the C-I bond may be slow.
-
Solution 1: Increase Reaction Temperature: Incrementally increasing the temperature by 10-20 °C can overcome the activation barrier. Monitor for any signs of substrate or catalyst decomposition.[1]
-
Solution 2: Ligand Choice: Ensure the chosen ligand is suitable for activating the C-I bond. Electron-rich ligands generally facilitate this step.
Potential Cause 3: Poor Transmetalation (Suzuki Coupling) The transfer of the organic group from the boronic acid to the palladium complex is a crucial and sometimes slow step.
-
Solution 1: Base Selection: The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] In some cases, fluoride bases like KF can be effective, especially if the substrate has base-sensitive functional groups.[7]
-
Solution 2: Reagent Quality: Ensure the boronic acid is pure and has not undergone degradation.[1]
Issue 2: Formation of Significant Side Products
Potential Cause 1: Dehalogenation (Hydrodeiodination) The iodine atom is replaced by a hydrogen atom.
-
Solution 1: Choice of Base and Solvent: Avoid conditions that can provide a hydride source. Ensure reagents and solvents are anhydrous unless water is intentionally part of the solvent system.[6]
-
Solution 2: Lower Reaction Temperature: Higher temperatures can sometimes promote dehalogenation.[1]
Potential Cause 2: Protodeboronation (Suzuki Coupling) The boronic acid is converted back to the corresponding hydrocarbon.
-
Solution 1: Anhydrous Conditions: Use dry solvents and reagents, as trace water can facilitate this side reaction.[1]
-
Solution 2: Base Selection: The choice of base can influence the rate of protodeboronation.
Potential Cause 3: Homocoupling of the Coupling Partner Two molecules of the boronic acid or alkyne couple together.
-
Solution: Ensure Rigorous Degassing: The presence of oxygen can promote homocoupling. Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[8]
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Potential Cause: Slow Catalysis Leading to Agglomeration If the catalytic cycle is slow due to inhibition, the active Pd(0) species has a longer lifetime in solution, increasing the likelihood of it agglomerating into inactive palladium black.[1]
-
Solution: Optimize Reaction Conditions: Implement the strategies mentioned above to accelerate the catalytic cycle (e.g., appropriate ligand selection, optimal temperature, and base).[1]
Data Presentation: Catalyst System Performance
The following tables summarize the performance of various catalyst systems for Suzuki and Sonogashira couplings with substrates analogous to this compound. This data can serve as a starting point for reaction optimization.
Table 1: Comparison of Palladium Catalysts for Suzuki Coupling of Halopyridines (Data extrapolated from studies on structurally similar substrates)
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 85 | [2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High | [2] |
| Pd(OAc)₂ | None | K₂CO₃ | DMF/H₂O | Phenylboronic acid | Low | [9] |
| Pd(OAc)₂ | Benzimidazolium salt | K₂CO₃ | DMF/H₂O | Phenylboronic acid | ~70 | [9] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | Various arylboronic acids | 80-99 | [10] |
Table 2: Comparison of Palladium Catalysts for Sonogashira Coupling of Haloarenes (Data extrapolated from studies on structurally similar substrates)
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp | 1.5 | 97 (for iodobenzene) | [11] |
| Pd₂(dba)₃ | PPh₃/CuI | Et₃N | Toluene | 80 | - | 80 | [11] |
| Pd/C | XPhos | K₂CO₃ | 95% EtOH | 50 | 5 | Good (for aryl bromides) | [11] |
| PdCl₂(PPh₃)₂ | CuI | TEA | THF | 50-70 | - | High | [3] |
| Pd₂(dba)₃ | PPh₃ | DIPEA | DMF | 80-100 | - | High | [3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for the Suzuki coupling of challenging halopyridines.[2][10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv) or Pd₂(dba)₃ (0.01 equiv)
-
SPhos or XPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene or 1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask, magnetic stirrer, oil bath, and inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium precursor, the phosphine ligand, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed solvent (e.g., Toluene/Water in a 4:1 ratio).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling (Copper-Catalyzed)
This protocol is based on standard procedures for the Sonogashira coupling of iodo-heterocycles.[3]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask, magnetic stirrer, and inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and TEA.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 50-70 °C and monitor by TLC or GC-MS.
-
Once complete, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Reactions with 2-Iodo-5-methylpyridine
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 2-iodo-5-methylpyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process, offering potential causes and actionable solutions in a question-and-answer format.
Q1: I am observing low to no yield in my Suzuki coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation when using this compound can stem from several factors. Due to the presence of the pyridine nitrogen, this substrate can present unique challenges. A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.
Troubleshooting Steps:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for an efficient reaction. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[1]
-
Recommendation: If standard catalysts like Pd(PPh₃)₄ are yielding poor results, consider switching to a more robust system. Catalysts equipped with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective for heteroaryl couplings.[2]
-
-
Ineffective Base: The base is crucial for the transmetalation step of the catalytic cycle.[3] Its strength, solubility, and compatibility with other reagents are important considerations.
-
Recommendation: A screening of bases is often a valuable optimization step. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used and have proven effective in couplings of similar pyridine substrates.[4]
-
-
Inappropriate Solvent System: The solvent must be capable of dissolving the reactants and be compatible with the chosen catalyst and base.
-
Recommendation: A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reaction components. Common solvent systems include 1,4-dioxane/water or toluene/water.[5]
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which leads to catalyst deactivation.[1]
-
Recommendation: Ensure that all solvents are thoroughly degassed prior to use. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent. Maintaining an inert atmosphere throughout the reaction setup and duration is critical.
-
Q2: I am observing significant formation of side products. What are the most common side reactions and how can I minimize them?
A2: The formation of byproducts can significantly reduce the yield of the desired product. The most common side reactions in Suzuki couplings of heteroaryl halides are protodeboronation and homocoupling.
-
Protodeboronation: This is a side reaction where the boronic acid group is replaced by a hydrogen atom. Pyridylboronic acids can be particularly susceptible to this, especially in the presence of aqueous bases and at elevated temperatures.[2]
-
Minimization Strategies:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than their corresponding boronic acids.[1]
-
Anhydrous Conditions: If protodeboronation is a persistent issue, conducting the reaction under anhydrous conditions may be beneficial.
-
Milder Base: Employing a weaker or less nucleophilic base might reduce the rate of protodeboronation.
-
-
-
Homocoupling: This refers to the coupling of two boronic acid molecules to form a biaryl byproduct. The presence of oxygen often promotes this side reaction.[1]
-
Minimization Strategies:
-
Q3: My reaction starts but appears to stall, leaving a significant amount of starting material. What should I investigate?
A3: A stalled reaction often points to catalyst deactivation or issues with reagent solubility.
-
Catalyst Deactivation: The active Pd(0) species may be precipitating out of the solution as palladium black. This can be triggered by high temperatures or the presence of oxygen.
-
Recommendation: Consider using a more robust catalyst system or slightly lowering the reaction temperature. Ensure the reaction is maintained under a strictly inert atmosphere.
-
-
Insolubility: One or more of your reaction components (starting material, intermediate, or product) might be precipitating out of the solvent, effectively halting the reaction.
-
Recommendation: Try a different solvent system that offers better solubility for all components at the reaction temperature.
-
Data Presentation: Optimizing Reaction Components
The following tables summarize representative reaction conditions for Suzuki-Miyaura couplings of iodo- and bromopyridines with various arylboronic acids, which can serve as a starting point for optimizing the reaction with this compound.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Halopyridines
| Catalyst System | Ligand | Base | Solvent | Substrate | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 5-bromo-2-methylpyridin-3-amine | 85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 5-bromo-2-methylpyridin-3-amine | Expected High |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | Anhydrous THF | 5-bromo-2-methylpyridin-3-amine | - |
| Pd₂(dba)₃ | Phosphite or Phosphine Oxide Ligands | KF | 1,4-Dioxane | 2-iodopyridine derivative | Good to Excellent[6] |
Table 2: Base and Solvent Optimization for Suzuki Coupling of Bromopyridines
| Base | Solvent | Catalyst System | Substrate | Yield (%) |
| K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | Pd(dppf)Cl₂ | 2-Bromo-4-methylpyridine | 81[4] |
| K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ | 5-bromo-2-methylpyridin-3-amine | 85 |
| Cs₂CO₃ | Toluene | Pd(PPh₃)₄ | 5-bromo-2-methylpyridin-3-amine | 80 |
| Na₂CO₃ | Toluene/Ethanol | Pd(PPh₃)₄ | 4-iodo-β-carboline-3-carboxamide derivative | 90 |
Experimental Protocols
This is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. It should be optimized for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-5-methylpyridine product.
Mandatory Visualization
Caption: A workflow diagram for troubleshooting low yields and side reactions.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Iodo-5-methylpyridine Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodo-5-methylpyridine. It focuses on identifying and removing common impurities from reaction mixtures, particularly after cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in reactions involving this compound?
When using this compound in cross-coupling reactions such as Suzuki, Heck, or Sonogashira, you may encounter several types of impurities:
-
Unreacted Starting Materials: Residual this compound is a common impurity.
-
Homocoupling Products: These are byproducts formed from the coupling of two molecules of the coupling partner, such as the boronic acid in a Suzuki reaction or the terminal alkyne in a Sonogashira reaction.[1][2][3]
-
Dehalogenated Byproduct: The iodo group of this compound can be replaced by a hydrogen atom, leading to the formation of 5-methylpyridine.[4]
-
Catalyst Residues: Palladium and copper catalyst residues may remain in the product.
-
Inorganic Salts: Bases such as carbonates, phosphates, and hydroxides used in the reaction will form inorganic salts that need to be removed.[5]
-
Solvent and Reagents: Residual solvents and other reagents used during the reaction or workup.
Q2: How can I minimize the formation of homocoupling byproducts in my Suzuki reaction?
Homocoupling of the boronic acid or ester is a frequent side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.[1][2] To minimize its formation:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Use High-Purity Reagents: Use fresh, high-quality boronic acids or esters.
-
Optimize Reaction Conditions: The choice of base, solvent, and palladium catalyst/ligand system can significantly impact the extent of homocoupling. For instance, the reactivity of the boronic acid is influenced by the base.[5] Bulky, electron-rich phosphine ligands can sometimes accelerate protodeboronation, a side reaction that consumes the boronic acid.[6]
Q3: The nitrogen on the pyridine ring seems to be interfering with my reaction. What can I do?
The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[6] This is a known challenge when working with 2-substituted pyridines.[7][8] To mitigate this:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands that can favor the desired catalytic cycle over catalyst inhibition.
-
Use of Additives: In some cases, the addition of a Lewis acid or a specific salt can help to mask the pyridine nitrogen.
-
Alternative Coupling Partners: If Suzuki-Miyaura coupling proves problematic due to the instability of the corresponding pyridine-2-boronates, consider alternative nucleophilic coupling partners like pyridine-2-sulfinates.[7]
Troubleshooting Guides
Problem 1: My final product is contaminated with unreacted this compound.
Solution:
Unreacted this compound can often be removed using one of the following methods:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from unreacted starting material. The choice of eluent will depend on the polarity of your product. A gradient elution is often successful.
-
Recrystallization: If your product is a solid and has significantly different solubility properties from this compound, recrystallization can be an effective purification technique.
-
Chemical Scavenging: A specific method involves treating the reaction mixture with a scavenger that reacts with the unreacted electrophile. For example, adding a solution of 2-mercapto-1-ethanesulfonic acid sodium salt and potassium carbonate can convert the unreacted this compound into a water-soluble adduct that can be removed by aqueous extraction.[9]
Problem 2: I am observing a significant amount of homocoupling product from my boronic acid in a Suzuki reaction.
Solution:
Besides the preventative measures described in the FAQ section, the following purification strategies can be employed to remove the homocoupling byproduct:
-
Column Chromatography: The homocoupling product often has a different polarity compared to the desired cross-coupled product, allowing for separation by silica gel chromatography.
-
Selective Extraction: Depending on the functional groups present, it might be possible to perform a selective acid-base extraction to separate the desired product from the non-basic homocoupling byproduct.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be used for purification.
Experimental Protocols
Protocol 1: General Workup Procedure for a Cross-Coupling Reaction
-
Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of the aqueous layer).[10]
-
Washing: Combine the organic layers and wash with water, followed by a saturated aqueous solution of sodium chloride (brine).[9] This helps to remove inorganic salts and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the product in a suitable solvent, adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system.
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with an appropriate solvent system, starting with a non-polar solvent and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most small organic molecules. |
| Mobile Phase | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Start with a low polarity mixture and increase polarity to elute compounds. |
| Loading | Dry loading (adsorbed on silica) | Provides better separation than wet loading. |
| Elution | Gradient or Isocratic | Gradient elution is often better for separating multiple components. |
Table 1: General Parameters for Column Chromatography.
Visual Guides
Caption: General purification workflow for reactions involving this compound.
Caption: Troubleshooting logic for identifying and addressing common impurities.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2’-deoxyuridine (or cytidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 8. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 10. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
Stability of 2-Iodo-5-methylpyridine under different reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of 2-iodo-5-methylpyridine under various reaction conditions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to protect the compound from light, moisture, and air. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Q2: Is this compound sensitive to air and moisture?
A2: While specific quantitative data on the air and moisture sensitivity of this compound is not extensively documented, as a general precaution for iodinated aromatic compounds, it is advisable to handle it under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent potential degradation. Moisture can lead to hydrolysis, and oxygen can promote side reactions, especially in the presence of catalysts.
Q3: How stable is this compound to acidic and basic conditions?
A3: Halogenated pyridines can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures. The C-I bond in this compound can be cleaved under these conditions. For reactions requiring acidic or basic reagents, it is recommended to use the mildest possible conditions and to monitor the reaction closely for any signs of decomposition.
Q4: What is the photostability of this compound?
A4: Iodinated aromatic compounds are often sensitive to light. Exposure to UV or even ambient light can cause the cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent decomposition. It is highly recommended to protect this compound and its reaction mixtures from light by using amber-colored glassware or by wrapping the reaction vessel with aluminum foil.
Q5: What is the general reactivity order of halopyridines in cross-coupling reactions?
A5: The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions generally follows the order of bond strength: I > Br > Cl > F.[1] Therefore, this compound is expected to be more reactive than its bromo or chloro analogs, allowing for milder reaction conditions in many cases.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in three major cross-coupling reactions.
Sonogashira Coupling
Problem: Low or no yield of the desired coupled product.
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the palladium and copper catalysts are fresh and have been stored under an inert atmosphere. The formation of a black precipitate (palladium black) indicates catalyst decomposition.[2] |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction, especially in the presence of oxygen.[2] Ensure thorough degassing of all solvents and reagents. Consider reducing the copper catalyst loading or switching to a copper-free protocol.[2] |
| Inappropriate Reaction Temperature | The optimal temperature can be substrate-dependent. If the reaction is sluggish at room temperature, gradually increase the temperature. However, excessively high temperatures can lead to catalyst decomposition.[3] |
| Base Quality | The amine base is crucial for the reaction. Use a freshly distilled or high-purity amine to avoid catalyst poisoning. |
Suzuki-Miyaura Coupling
Problem: Formation of significant side products.
| Potential Cause | Troubleshooting Step |
| Protodeboronation of Boronic Acid | This side reaction consumes the boronic acid and is often promoted by high temperatures and the presence of water. Use freshly opened boronic acid and consider using anhydrous solvents if this is a persistent issue. |
| Homocoupling of Boronic Acid | This can occur at high temperatures or with certain catalyst systems. Lowering the reaction temperature or screening different palladium catalysts and ligands may help. |
| Dehalogenation of this compound | Under harsh basic conditions or at high temperatures, the iodo group may be reductively cleaved. Use a milder base or lower the reaction temperature. |
Buchwald-Hartwig Amination
Problem: Incomplete conversion or catalyst deactivation.
| Potential Cause | Troubleshooting Step |
| Catalyst Inhibition by Iodide | The iodide anion generated during the reaction can sometimes inhibit the palladium catalyst. The use of specific ligands, such as those from the Buchwald group, can help mitigate this effect. |
| Base Incompatibility | Strong bases like sodium tert-butoxide are commonly used but can be incompatible with sensitive functional groups on either coupling partner. A screen of different bases (e.g., K₃PO₄, Cs₂CO₃) may be necessary. |
| Ligand Choice | The choice of phosphine ligand is critical for successful Buchwald-Hartwig amination. Ligands with bulky and electron-rich substituents are often more effective. A ligand screening is recommended for challenging substrates. |
Data Presentation
Solubility of this compound
| Solvent | Solubility |
| Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Toluene | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Methanol | Sparingly Soluble |
| Ethanol | Sparingly Soluble |
| Water | Insoluble |
Note: "Soluble" indicates that the compound is likely to dissolve at typical reaction concentrations (e.g., 0.1-1 M). "Sparingly Soluble" suggests lower solubility, which might require heating or the use of a co-solvent. "Insoluble" indicates poor solubility.
Experimental Protocols
Detailed methodologies for key reactions involving this compound are provided below. These protocols are based on literature precedents and should be adapted and optimized for specific substrates and scales.
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is adapted from a procedure for a similar iodopyridine derivative.[4]
Reaction Scheme:
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add the anhydrous and degassed solvent (5 mL) and freshly distilled Et₃N (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
This is a general protocol that can be optimized for specific substrates.[5]
Reaction Scheme:
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is a general procedure that requires optimization for specific substrates.[6]
Reaction Scheme:
Materials:
-
This compound
-
Morpholine
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv.)
-
Anhydrous and degassed toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Add anhydrous and degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Scale-up of Reactions Involving 2-Iodo-5-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-5-methylpyridine in common cross-coupling reactions. The following information is designed to address specific issues that may be encountered during the scale-up of these reactions from the lab to pilot plant or manufacturing scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary scale-up challenges associated with palladium-catalyzed cross-coupling reactions of this compound?
A1: Scaling up cross-coupling reactions with this compound presents several key challenges:
-
Exothermic Events: Palladium-catalyzed reactions can be exothermic. On a larger scale, heat dissipation becomes critical to prevent temperature spikes that can lead to side reactions, impurity formation, and catalyst decomposition.
-
Reagent Addition and Mixing: Ensuring homogeneous mixing of reactants, catalyst, and base is more challenging in large reactors. Poor mixing can lead to localized "hot spots" or areas of high concentration, resulting in byproduct formation.
-
Catalyst Activity and Stability: The expensive palladium catalyst may deactivate over the extended reaction times often required for large-scale production. Catalyst poisoning by impurities in starting materials or solvents is also a greater risk at scale.
-
Product Isolation and Purification: Isolating the product from the reaction mixture and removing residual palladium to acceptable levels (often in the ppm range for active pharmaceutical ingredients) can be difficult and costly at scale.[1][2]
-
Safety: Handling large quantities of flammable solvents, pyrophoric reagents (in the case of Grignard or lithiation reactions), and toxic materials requires stringent safety protocols and specialized equipment.
Q2: How does the choice of palladium catalyst and ligand impact the scalability of a reaction with this compound?
A2: The choice of catalyst and ligand is critical for a successful scale-up. While a catalyst system may work well on a small scale, it may not be suitable for large-scale production due to cost, stability, or activity.
-
Catalyst Loading: At scale, it is desirable to use a catalyst with high turnover number (TON) and turnover frequency (TOF) to minimize the amount of expensive palladium required.[3]
-
Air and Moisture Stability: Catalysts that are sensitive to air and moisture can be difficult to handle in a large-scale manufacturing environment.[4] The use of air- and moisture-stable pre-catalysts is often preferred.
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can improve catalyst stability and activity, but their cost can be a factor at scale.[5]
Q3: What are the most common side reactions observed when scaling up reactions with this compound, and how can they be mitigated?
A3: Common side reactions include:
-
Dehalogenation: The iodo group is replaced by a hydrogen atom. This can be minimized by using milder bases and shorter reaction times.[5]
-
Homocoupling: Two molecules of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) couple together.[6] In Sonogashira couplings, this is often promoted by oxygen, so maintaining strictly anaerobic conditions is crucial.[4]
-
Protodeboronation: The boronic acid is converted back to the corresponding hydrocarbon. This can be mitigated by careful control of reaction conditions and the choice of base.[5]
-
Catalyst Decomposition: Indicated by the formation of palladium black, this renders the catalyst inactive. It can be caused by high temperatures, oxygen, or impurities.[4][5]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst inactivity or poisoning by the pyridine nitrogen. | - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to promote the catalytic cycle.[5]- Consider using a more robust pre-catalyst.[5]- Ensure starting materials and solvents are free of impurities. |
| Halide inhibition from the iodide byproduct. | - Changing the solvent from THF to toluene may minimize this inhibition.[7] | |
| Significant Dehalogenation | Reaction temperature is too high or reaction time is too long. | - Optimize the reaction temperature and time. - Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃).[5] |
| Formation of Palladium Black | Catalyst decomposition due to high temperature or oxygen. | - Ensure the reaction is run under an inert atmosphere.[4][5]- Check for and eliminate any air leaks in the reactor system.- Avoid excessive temperatures.[4] |
| Poor Product Isolation/High Residual Palladium | Inefficient workup and purification. | - Employ a palladium scavenger such as SiliaMetS® Thiol or Thiourea.[1]- Optimize crystallization conditions to precipitate the product while leaving palladium impurities in the mother liquor. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Steric hindrance or electronic effects of the substrates. | - Screen a variety of ligands; bidentate phosphine ligands like BINAP or DPPF can be effective.[8]- Use a stronger base like NaOtBu or K₃PO₄. |
| Catalyst inhibition by the iodide byproduct. | - Aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig reactions due to iodide-induced catalyst inhibition.[9] Consider using a different palladium precursor or ligand system. | |
| Byproduct Formation | Side reactions such as hydrodehalogenation. | - Optimize the reaction temperature and time.[8]- Ensure the amine is of high purity. |
| Difficulty with Product Purification | Product may be a viscous oil or difficult to crystallize. | - Consider converting the product to a salt to facilitate isolation and purification.- Use column chromatography, although this may not be ideal for very large scales. |
Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen. | - Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas.[4][10]- Reduce the loading of the copper(I) co-catalyst.[4] |
| Low or No Conversion | Catalyst inactivity. | - Ensure the palladium catalyst is fresh and handled under an inert atmosphere.[4]- Use high-purity, anhydrous, and degassed solvents and bases.[4] |
| Reaction Stalls | Sub-optimal temperature. | - While the C-I bond is reactive, gentle heating may be required.[4] Monitor the reaction closely to avoid catalyst decomposition at higher temperatures. |
Data Presentation
The following tables provide representative data for palladium-catalyzed cross-coupling reactions. Note that the data for this compound is limited in the public domain; therefore, data for analogous iodopyridine systems are included for comparison and as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodopyridines
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-4-iodopyridine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | [11] |
| 2-Bromo-4-iodopyridine | Arylboronic acid | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | ~88-96 | [11] |
| 2-Iodo-pyridine derivative | Heteroaryl boronic acid | Pd(dppf)Cl₂ | - | Na₂CO₃ | 1,4-Dioxane | Reflux | 67-69 | [12] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Amino-5-bromo-4-methylpyridine | Arylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | Not Specified | [13] |
| 2-Amino-5-bromo-4-methylpyridine | Volatile secondary amine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu | Toluene | Not Specified | Not Specified | [13] |
Table 3: Representative Conditions for Sonogashira Coupling of Iodopyridines
| Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Iodo-5-(m-tolyl)oxazole | Terminal alkyne | Pd(acac)₂ (5) | CuI (10) | Et₂NH | DMF | 60 | Not Specified | [14] |
| 6-bromo-3-fluoro-2-cyanopyridine | Terminal alkyne | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | High | [15] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling at Scale:
-
Reactor Setup: A clean, dry, and inerted reactor is charged with this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Degassed solvent (e.g., toluene/water mixture) is added to the reactor.
-
Catalyst Addition: The palladium catalyst and ligand are added. For large-scale reactions, a pre-catalyst is often used for ease of handling.
-
Reaction: The mixture is heated to the target temperature with efficient agitation. The reaction is monitored by a suitable analytical method (e.g., HPLC, UPLC).
-
Workup: Upon completion, the reaction is cooled, and the aqueous layer is separated. The organic layer is washed with brine.
-
Palladium Removal: The organic layer is treated with a palladium scavenger.[1]
-
Isolation: The product is isolated by crystallization, filtration, and drying.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low conversion in cross-coupling reactions.
References
- 1. silicycle.com [silicycle.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Analytical Methods for Monitoring 2-Iodo-5-methylpyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-5-methylpyridine. The focus is on providing practical solutions to common issues encountered during reaction monitoring using various analytical techniques.
Troubleshooting Guides
This section addresses specific problems that may arise during the analysis of reactions involving this compound. A common and synthetically important transformation for this compound is the Suzuki-Miyaura cross-coupling reaction, which will be used as a representative example.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: I am observing significant peak tailing for this compound and its derivatives in my reversed-phase HPLC analysis. What could be the cause and how can I resolve it?
Answer:
Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives.[1] It is often caused by secondary interactions between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the silica-based stationary phase.[1] This can be addressed by:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with an appropriate buffer (e.g., 10-20 mM phosphate buffer) can protonate the silanol groups, minimizing their interaction with the basic analyte.[1]
-
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), at a low concentration (e.g., 5-10 mM) can shield the active silanol sites from the pyridine compound.[1]
-
Column Selection: Employing an end-capped or base-deactivated column can significantly reduce peak tailing by minimizing the number of accessible silanol groups.
Question: My this compound peak is co-eluting with an impurity. How can I improve the separation?
Answer:
Co-elution can be resolved by modifying the chromatographic conditions to alter the selectivity of the separation. Consider the following adjustments:
-
Modify Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile, methanol) percentage in the mobile phase can alter the retention times of the compounds.
-
Change Mobile Phase pH: Small changes in the mobile phase pH can affect the ionization state of the pyridine derivatives and impurities, leading to differential retention.
-
Switch Stationary Phase: If using a C18 column, consider switching to a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to introduce different separation mechanisms.
-
Temperature Optimization: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which may improve resolution.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Question: I am not seeing the expected molecular ion peak for this compound in my GC-MS analysis. Why is this happening?
Answer:
The absence of a clear molecular ion peak can be due to several factors:
-
In-source Fragmentation: this compound might be undergoing extensive fragmentation in the ion source. Try using a softer ionization technique if available, or lower the ionization energy.
-
Thermal Degradation: The compound may be degrading in the hot injector or column. Ensure the injector and oven temperatures are not excessively high. A typical starting point would be an injector temperature of 250 °C and an oven program that does not exceed the column's upper temperature limit.
-
Active Sites: Active sites in the GC liner or on the column can cause analyte degradation. Using a deactivated liner and a high-quality, inert column is crucial.
Question: I am observing poor peak shape and reproducibility in my GC-MS analysis of a Suzuki coupling reaction mixture. What are the likely causes?
Answer:
Poor peak shape and reproducibility in GC-MS can stem from several sources:
-
Injector Contamination: Non-volatile components from the reaction mixture (e.g., catalyst, base residues) can accumulate in the injector liner, leading to peak tailing and poor reproducibility. Regularly replace the liner and septum.
-
Improper Sample Preparation: Ensure that the reaction mixture is properly quenched and worked up to remove non-volatile materials before injection. A simple filtration through a small plug of silica gel can often be effective.
-
Column Overloading: Injecting too concentrated a sample can lead to broad, tailing peaks. Dilute the sample and re-inject.
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Question: The peaks in my in-situ ¹H NMR spectra for monitoring a this compound reaction are broad and poorly resolved. What can I do to improve the spectral quality?
Answer:
Broad peaks in in-situ NMR can be caused by several factors:
-
Magnetic Field Inhomogeneity: The presence of solids (e.g., catalyst, base) in the reaction mixture can disrupt the magnetic field homogeneity. Ensure the solids are well-suspended or consider filtering an aliquot for analysis if possible.
-
Paramagnetic Species: If your reaction involves paramagnetic species (e.g., certain transition metal catalysts), this can lead to significant line broadening. There is often little that can be done to completely eliminate this effect, but acquiring more scans may improve the signal-to-noise ratio.
-
Temperature Gradients: Ensure the sample has reached thermal equilibrium within the NMR probe before starting the acquisition. Temperature gradients can lead to shimming issues and broadened lines.
Question: How can I accurately quantify the components of my reaction mixture using in-situ NMR?
Answer:
For accurate quantification by NMR, several conditions must be met:
-
Full Relaxation: Ensure a sufficient relaxation delay (D1) between scans to allow for full relaxation of all nuclei of interest. A common practice is to set D1 to at least 5 times the longest T1 relaxation time of the signals being quantified.
-
Proper Integration: Carefully select the integration regions to encompass the entire peak, including any satellite peaks. Use a consistent baseline correction method for all spectra in the series.
-
Internal Standard: For the most accurate quantification, include a known amount of an inert internal standard that has a resonance in a clear region of the spectrum.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for monitoring a Suzuki coupling reaction of this compound?
A1: A good starting point would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with a gradient elution. A typical mobile phase system could be water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A gradient from a low to a high percentage of Mobile Phase B over 10-20 minutes at a flow rate of 1.0 mL/min should provide a good initial separation. The UV detector can be set to a wavelength where both the starting material and the product have significant absorbance, which can be determined by running a UV scan of the individual components.
Q2: What are the expected mass-to-charge ratios (m/z) for the key components in a Suzuki coupling of this compound with phenylboronic acid?
A2: The expected m/z values for the key species in their protonated form [M+H]⁺ are summarized in the table below. These values are crucial for setting up a selected ion monitoring (SIM) method in GC-MS or for identifying peaks in an LC-MS analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₆H₆IN | 219.02 | 220.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 123.0 |
| 5-Methyl-2-phenylpyridine (Product) | C₁₂H₁₁N | 169.22 | 170.2 |
Q3: Can I monitor the progress of my this compound reaction using ¹H NMR without an internal standard?
A3: Yes, you can monitor the relative concentrations of reactants and products by comparing the integrals of their characteristic peaks. For example, you can monitor the disappearance of a proton signal unique to this compound and the appearance of a new signal corresponding to the product. However, for accurate determination of conversion and yield, using an internal standard is highly recommended.
Experimental Protocols
Protocol 1: HPLC Method for Monitoring Suzuki Coupling of this compound
-
Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
Time (min) % B 0.0 10 15.0 90 20.0 90 20.1 10 | 25.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot into a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile). Filter the diluted sample through a 0.22 µm syringe filter before injection.
Protocol 2: GC-MS Method for Monitoring Suzuki Coupling of this compound
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-400 amu (full scan) or selected ion monitoring (SIM) for key m/z values.
-
Sample Preparation: At specified time intervals, take a small sample from the reaction. Quench the reaction and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and dilute to an appropriate concentration before injection.
Protocol 3: In-situ ¹H NMR Monitoring of Suzuki Coupling of this compound
-
Instrumentation: NMR spectrometer.
-
Sample Preparation: In an NMR tube, combine this compound, phenylboronic acid, the base, and a suitable deuterated solvent (e.g., DMSO-d₆, THF-d₈). If desired, add a known amount of an internal standard.
-
Acquisition:
-
Acquire an initial ¹H NMR spectrum before initiating the reaction (t=0).
-
Initiate the reaction by adding the catalyst to the NMR tube and quickly placing it in the pre-heated NMR probe.
-
Acquire a series of ¹H NMR spectra at regular time intervals. Use a sufficient relaxation delay (e.g., 10 seconds) to ensure accurate integration.
-
-
Data Processing: Process the spectra (phasing, baseline correction) and integrate the characteristic signals of the starting material, product, and internal standard (if used) to determine the reaction progress over time.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Iodo-5-methylpyridine and 2-Bromo-5-methylpyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules central to drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of reaction efficiency and overall yield. Halogenated pyridines are foundational intermediates, and understanding their relative reactivity is paramount for strategic synthetic planning. This guide provides an objective, data-supported comparison of the reactivity of 2-iodo-5-methylpyridine and 2-bromo-5-methylpyridine in several common and synthetically vital palladium-catalyzed cross-coupling reactions.
The fundamental difference in reactivity between these two compounds lies in the carbon-halogen (C-X) bond dissociation energy. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond.[1][2] This directly influences the rate-determining oxidative addition step in many palladium-catalyzed reaction cycles, with the weaker C-I bond undergoing this step more readily.[1][2] Consequently, this compound is generally the more reactive substrate, often enabling milder reaction conditions, shorter reaction times, and lower catalyst loadings compared to its bromo- a***logue.[1][2]
Quantitative Reactivity Comparison
The following table summarizes comparative data for the reactivity of 2-iodo- and 2-bromo-5-methylpyridine in key cross-coupling reactions. Where direct comparative data for these specific substrates is unavailable, representative data from closely related 2-halopyridine systems is provided to illustrate the general reactivity trend.
| Reaction Type | Halopyridine | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 2-Bromo-5-methylpyridine | Arylboronic Acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O, 85-95°C | 82-88% | [3][4] |
| This compound | Phenylboronic Acid | Pd(OAc)₂ / SPhos / K₃PO₄ | Toluene/H₂O, RT-80°C | Expected >90% (Milder Conditions) | [1][2] | |
| Sonogashira Coupling | 2-Bromo-5-methylpyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF, 60°C | >90% | [5] |
| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Amine | THF, Room Temp. | Expected >95% (Milder Conditions) | [6][7] | |
| Buchwald-Hartwig Amination | 2-Bromo-5-methylpyridine | Amine | Pd₂(dba)₃ / Ligand / NaOtBu | Toluene, 80-110°C | 55-98% | [8] |
| This compound | Amine | Pd₂(dba)₃ / Ligand / Base | Toluene, RT-100°C | Generally higher rates and yields at lower temperatures | [9] | |
| Stille Coupling | 2-Bromo-5-methylpyridine | Organostannane | Pd(PPh₃)₄ | Toluene, 90-100°C | High, but selective coupling is challenging with other halogens | [10] |
| This compound | Organostannane | Pd(PPh₃)₄ | Toluene, ≤ 80°C | Higher reactivity allows for greater chemoselectivity | [10][11] |
Note: The yields and conditions are illustrative and can vary based on the specific coupling partners, ligands, and bases used. The general trend of I > Br in reactivity holds true across these reactions.[1][6][7]
Experimental Workflow and Methodologies
A generalized workflow for palladium-catalyzed cross-coupling reactions is depicted below. This process highlights the critical steps required to ensure a successful and reproducible reaction, emphasizing the need for an inert atmosphere to protect the sensitive catalyst.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Detailed Experimental Protocols
The following are generalized protocols for key cross-coupling reactions. These may require optimization for specific substrates and coupling partners. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Suzuki-Miyaura Coupling Protocol (General)
This protocol is adapted for the coupling of a 2-halopyridine with an arylboronic acid.
-
Reagents & Equipment:
-
2-Halo-5-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath
-
-
Procedure:
-
To a dry Schlenk flask, add the 2-halo-5-methylpyridine, arylboronic acid, palladium catalyst, and base.[1][3]
-
Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to the target temperature (e.g., 80-100°C for bromides, potentially lower for iodides).[5]
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Sonogashira Coupling Protocol (General)
This protocol describes the coupling of a 2-halopyridine with a terminal alkyne.
-
Reagents & Equipment:
-
2-Halo-5-methylpyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base/Solvent (e.g., Et₃N or Diisopropylamine)
-
Anhydrous co-solvent (e.g., THF or DMF)
-
Schlenk flask or sealed tube, magnetic stirrer
-
-
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous co-solvent, followed by the 2-halo-5-methylpyridine, terminal alkyne, and amine base via syringe.[12]
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 60°C). 2-Iodopyridines will typically react at lower temperatures than 2-bromopyridines.[6]
-
After completion (monitored by TLC or GC-MS), dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Buchwald-Hartwig Amination Protocol (General)
This protocol outlines the C-N bond formation between a 2-halopyridine and an amine. The amination of 2-halopyridines can be challenging due to potential catalyst poisoning by the pyridine nitrogen.[13]
-
Reagents & Equipment:
-
2-Halo-5-methylpyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Glovebox or Schlenk line, sealed tube
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry sealed tube.
-
Add the 2-halo-5-methylpyridine and the anhydrous solvent.
-
Finally, add the amine coupling partner.
-
Seal the tube and heat the reaction mixture to the required temperature (typically 80-110°C).[13]
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through celite to remove palladium black.
-
Wash the filtrate with water and brine, then dry, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to 2-Iodo-5-methylpyridine and Its Analogs
This guide provides a comprehensive spectroscopic analysis of 2-Iodo-5-methylpyridine, offering a comparative overview with its chloro and bromo analogs, as well as the parent compound, 5-methylpyridine. This document is intended for researchers, scientists, and professionals in drug development, providing key data for the characterization and differentiation of these substituted pyridine compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its analogs. Due to the limited availability of experimental spectra for this compound in public databases, predicted data are included and are clearly marked as such. These predictions are based on established spectroscopic principles and computational models.
Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)
| Compound | Chemical Shift (δ, ppm) - H3 | Chemical Shift (δ, ppm) - H4 | Chemical Shift (δ, ppm) - H6 | Chemical Shift (δ, ppm) - CH₃ |
| This compound (Predicted) | ~7.5 | ~7.3 | ~8.2 | ~2.3 |
| 2-Chloro-5-methylpyridine[1] | 7.13 | 7.45 | 8.18 | 2.27 |
| 2-Bromo-5-methylpyridine | Data not available | Data not available | Data not available | Data not available |
| 5-Methylpyridine | Data not available | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)
| Compound | Chemical Shift (δ, ppm) - C2 | Chemical Shift (δ, ppm) - C3 | Chemical Shift (δ, ppm) - C4 | Chemical Shift (δ, ppm) - C5 | Chemical Shift (δ, ppm) - C6 | Chemical Shift (δ, ppm) - CH₃ |
| This compound (Predicted) | ~110 | ~140 | ~135 | ~130 | ~150 | ~17 |
| 2-Chloro-5-methylpyridine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2-Bromo-5-methylpyridine[2] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 5-Methylpyridine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 3: Infrared (IR) Spectroscopy Data (Predicted for this compound)
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound (Predicted) | ~3050 (C-H aromatic stretch), ~2950 (C-H aliphatic stretch), ~1580, ~1470 (C=C and C=N ring stretch), ~1020 (C-I stretch) |
| 2-Chloro-5-methylpyridine | Data not available |
| 2-Bromo-5-methylpyridine | Data not available |
| 5-Methylpyridine | Data not available |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| This compound[3] | 219 | [M-I]⁺ (92), [M-CH₃]⁺ (204) (Predicted) |
| 2-Chloro-5-methylpyridine[4] | 127/129 (isotope pattern) | [M-Cl]⁺ (92), [M-CH₃]⁺ (112/114) |
| 2-Bromo-5-methylpyridine[5] | 171/173 (isotope pattern) | [M-Br]⁺ (92), [M-CH₃]⁺ (156/158) |
| 5-Methylpyridine | 93 | [M-H]⁺ (92), [M-CH₃]⁺ (78) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. These protocols are based on standard laboratory practices for the analysis of pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon spectrum. A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance of ¹³C, a longer acquisition time with a greater number of scans is required.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment or the clean ATR crystal is recorded. The sample is then placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion after dissolving in a suitable solvent for Electrospray Ionization (ESI-MS).
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization: Electron Impact (EI) is a common ionization method for GC-MS, typically at 70 eV.
-
Data Acquisition: The mass spectrometer scans a range of mass-to-charge ratios (e.g., m/z 40-400) to detect the molecular ion and its fragments.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the molecule.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically below 1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: The spectrophotometer is first blanked with the pure solvent in a cuvette. The sample cuvette is then placed in the light path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λ_max) is determined from the spectrum.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Influence of Halogen Substitution on the Pyridine Ring
This diagram illustrates the relative electronic effects of different halogen substituents at the 2-position of the pyridine ring, which influences the spectroscopic properties of the molecule.
References
- 1. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR [m.chemicalbook.com]
- 3. This compound | C6H6IN | CID 11736116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-methyl-pyridine | C6H6ClN | CID 581393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Iodo-5-Methylpyridine Derivatives: A Crystallographic and Biological Perspective
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural and potential biological properties of 2-iodo-5-methylpyridine derivatives. The following sections detail their X-ray crystallographic data, experimental protocols for their synthesis and crystallization, and their roles in relevant signaling pathways, supported by experimental findings.
Crystallographic Data Comparison
The precise three-dimensional arrangement of atoms within a molecule, determined through X-ray crystallography, is fundamental to understanding its chemical reactivity and biological activity. Below is a comparison of the crystallographic data for 2-amino-5-iodopyridinium bromide, a closely related derivative, and other halopyridines, providing insights into the structural effects of different substituents on the pyridine ring. Due to the limited availability of specific crystallographic data for a series of this compound derivatives, this comparison serves as a foundational overview.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |
| 2-Amino-5-iodopyridinium bromide | C₅H₆IN₂⁺·Br⁻ | Monoclinic | P2₁/c | 7.13476(14) | 11.1853(2) | 32.5727(5) | 90 | 93.5815(16) | 90 | 2594.38(8) | [1] |
| 2-Chloro-5-iodopyridine | C₅H₃ClIN | - | - | - | - | - | - | - | - | - | [2][3] |
| 2-Bromo-5-iodopyridine | C₅H₃BrIN | - | - | - | - | - | - | - | - | - | [4][5][6] |
Note: Detailed crystallographic parameters for 2-chloro-5-iodopyridine and 2-bromo-5-iodopyridine were not available in the searched literature.
Experimental Protocols
The synthesis and crystallization of these compounds are crucial steps for their structural and biological evaluation. Below are generalized experimental protocols based on available literature for the synthesis of related halopyridines.
Synthesis of 2-Bromo-5-iodopyridine
A common method for the synthesis of 2-bromo-5-iodopyridine starts from 2,5-dibromopyridine.[4] The reaction involves a selective debromination and subsequent iodination.
Workflow for the Synthesis of 2-Bromo-5-iodopyridine
Caption: Synthetic route for 2-Bromo-5-iodopyridine.
Detailed Protocol:
-
Dissolve 2,5-dibromopyridine in a suitable anhydrous solvent (e.g., THF) and cool the solution to -78°C under an inert atmosphere.
-
Slowly add a stoichiometric amount of n-butyllithium to the solution to selectively form the aryllithium reagent at the 5-position.
-
After stirring for a specified time, add a solution of iodine in the same solvent.
-
Allow the reaction to warm to room temperature and then quench with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization.
Synthesis of 2-Amino-5-bromo-3-iodopyridine
This derivative can be synthesized from 2-aminopyridine through a two-step process involving bromination followed by iodination.[7]
Workflow for the Synthesis of 2-Amino-5-bromo-3-iodopyridine
Caption: Synthetic route for 2-Amino-5-bromo-3-iodopyridine.
Detailed Protocol:
-
Bromination: Dissolve 2-aminopyridine in a suitable solvent (e.g., acetone) and cool the solution. Add N-bromosuccinimide (NBS) portion-wise while maintaining a low temperature. Stir the reaction mixture until completion.
-
Iodination: The resulting 2-amino-5-bromopyridine is then subjected to iodination using iodine in the presence of an oxidizing agent. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield.
-
The final product is isolated and purified using standard techniques like recrystallization or column chromatography.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step. A general procedure for the crystallization of 2-amino-5-iodopyridinium salts is described below.[1]
Crystallization Protocol:
-
Dissolve the synthesized compound (e.g., 2-amino-5-iodopyridine) in a suitable solvent system, such as a mixture of an alcohol (e.g., 1-propanol) and an aqueous acid (e.g., HCl/HBr).
-
If preparing a metal complex, add a solution of the corresponding metal salt (e.g., cobalt(II) chloride hexahydrate).
-
Allow the solution to stand at room temperature for slow evaporation.
-
Collect the resulting crystals by filtration.
Biological Activity and Signaling Pathways
Pyridine derivatives are a significant class of compounds in drug discovery, particularly in oncology. Several studies have highlighted their potential as anticancer agents by targeting key signaling pathways involved in tumor growth and survival.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8][9] Pyridine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[10][11][12]
VEGFR-2 Signaling Pathway and Inhibition by Pyridine Derivatives
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine derivatives.
By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit its autophosphorylation and subsequent downstream signaling, leading to a reduction in angiogenesis and tumor growth.
Induction of Apoptosis via p53 and JNK Pathways
Certain pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells through the upregulation of tumor suppressor p53 and c-Jun N-terminal kinase (JNK).[13][14]
p53 and JNK Mediated Apoptosis Induced by Pyridine Derivatives
Caption: Apoptosis induction by pyridine derivatives via p53 and JNK pathways.
The upregulation of p53 leads to an increase in the expression of p21, a cyclin-dependent kinase inhibitor, which in turn causes cell cycle arrest at the G2/M phase.[13] Concurrently, the activation of the JNK pathway contributes to the induction of apoptosis.
References
- 1. Salts of 2-amino-5-iodopyridinium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-iodopyridine 97 69045-79-0 [sigmaaldrich.com]
- 3. 2-Chloro-5-iodopyridine | 69045-79-0 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Bromo-5-iodopyridine | 73290-22-9 [chemicalbook.com]
- 6. 2-Bromo-5-iodopyridine | C5H3BrIN | CID 4738271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijssst.info [ijssst.info]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 2-Iodo-5-methylpyridine: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds like 2-Iodo-5-methylpyridine is a critical checkpoint in the research and development pipeline. The presence of impurities, even in trace amounts, can significantly impact the compound's biological activity, toxicity, and stability, ultimately affecting experimental outcomes and the viability of drug candidates. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis, renowned for its high resolution and quantitative accuracy. However, a multi-faceted approach utilizing orthogonal methods provides a more comprehensive purity profile.
This guide presents an objective comparison of HPLC with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of this compound. The comparison is supported by detailed experimental protocols and representative data to aid researchers in selecting the most appropriate methods for their specific needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Reversed-phase HPLC (RP-HPLC) is the most widely employed method for the purity analysis of a broad range of organic compounds, including halogenated pyridines. Its exceptional resolving power allows for the separation of the main compound from structurally similar impurities, which is crucial for accurate quantification.
A stability-indicating RP-HPLC method was developed to separate this compound from its potential process-related impurities and degradation products. The primary potential impurities considered in this analysis are:
-
2-Amino-5-methylpyridine: The unreacted starting material from a potential Sandmeyer reaction synthesis.
-
2-Hydroxy-5-methylpyridine: A potential degradation product formed through hydrolysis of the iodo group.
-
3-Iodo-5-methylpyridine: A potential isomeric byproduct of the iodination reaction.
Experimental Protocol: RP-HPLC Purity of this compound
-
Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Data Presentation: HPLC Purity Analysis
The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
| Compound | Retention Time (min) | Area (%) |
| 2-Hydroxy-5-methylpyridine | 4.8 | 0.15 |
| 2-Amino-5-methylpyridine | 6.2 | 0.25 |
| 3-Iodo-5-methylpyridine | 12.5 | 0.30 |
| This compound | 14.1 | 99.30 |
Alternative Analytical Techniques for Orthogonal Purity Verification
To ensure a comprehensive purity assessment, it is best practice to employ alternative analytical techniques that operate on different separation and detection principles.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both chromatographic separation and mass identification of the components in a sample.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct and highly accurate quantification of a compound's purity without the need for a reference standard of the impurities.[1] The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and weight.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d6, cap the tube, and vortex until both the sample and the internal standard are fully dissolved.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons.
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply a Fourier transform and phase correct the spectrum.
-
Carefully integrate the well-resolved signals of both the this compound and the maleic acid internal standard. For this compound, the signal corresponding to the methyl protons is often a good choice. For maleic acid, the two olefinic protons give a single sharp signal.
-
Comparative Summary of Analytical Techniques
The following table summarizes the hypothetical quantitative results from the three analytical techniques for the same batch of synthesized this compound.
| Parameter | HPLC | GC-MS | qNMR |
| Principle | Differential partitioning between a stationary and mobile phase | Separation based on volatility and boiling point, followed by mass-based detection | Proportionality of NMR signal integral to the number of nuclei |
| Purity Assessment | Area percent of the main peak | Relative abundance of the main component in the total ion chromatogram | Absolute quantification against a certified internal standard |
| Reported Purity (%) | 99.30 | 99.25 | 99.15 (Assay) |
| Key Advantages | High resolution for isomers, well-established for purity | High sensitivity and definitive identification by mass | High accuracy and precision, no need for impurity standards |
| Limitations | Requires reference standards for impurity identification and quantification | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity than chromatographic methods, potential for signal overlap |
Visualizing the Analytical Workflow and Method Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC purity assessment and a logical comparison of the analytical techniques.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logical comparison of analytical techniques.
Conclusion
The purity assessment of synthesized this compound is most robustly achieved through a combination of analytical techniques. While HPLC provides excellent resolution and is the industry standard for purity determination by area percentage, its reliance on relative quantification can be supplemented by other methods. GC-MS offers superior sensitivity and definitive identification of volatile impurities, confirming their presence or absence. qNMR stands out for its ability to provide an absolute purity value (assay) without the need for individual impurity standards, offering a highly accurate and orthogonal verification. By integrating the data from these complementary techniques, researchers and drug development professionals can establish a comprehensive and reliable purity profile for their synthesized compounds, ensuring the integrity and reproducibility of their scientific endeavors.
References
A Comparative Guide to the Mechanistic and Synthetic Utility of 2-Iodo-5-methylpyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2-Iodo-5-methylpyridine in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck reactions. The content is designed to assist researchers in selecting the optimal synthetic route for their specific needs by providing a comparative analysis of reaction efficiency, mechanistic insights, and detailed experimental protocols.
Introduction to this compound in Synthesis
This compound is a versatile heterocyclic building block widely employed in organic synthesis. Its utility primarily stems from the reactive carbon-iodine bond at the 2-position of the pyridine ring. This bond is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a variety of powerful cross-coupling reactions. These reactions are instrumental in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science, where the substituted pyridine motif is a common and valuable scaffold. This guide will focus on a comparative analysis of the Suzuki-Miyaura, Sonogashira, and Heck reactions, providing available quantitative data and mechanistic details to inform synthetic strategy.
Performance Comparison of Cross-Coupling Reactions
The choice of cross-coupling reaction and the specific catalytic system are critical for achieving high yields and efficiency. While direct head-to-head comparative studies for this compound are not extensively documented in a single source, the following tables compile representative data from analogous reactions involving iodo-heterocycles to provide a predictive comparison. The reactivity of the C-I bond in this compound makes it a highly effective substrate in these transformations.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Iodo-Heterocycles
| Catalyst Precursor | Ligand | Base | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | Phenylboronic acid | 90 | >12 | >85 | A classic, reliable catalyst system for iodoarenes. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | Arylboronic acid | 90 | 12 | ~88-96 | Effective for a broad range of arylboronic acids. |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | Arylboronic acid | 100 | 8 | ~90-98 | Highly active catalyst, allows for lower catalyst loading. |
Table 2: Comparison of Catalytic Systems for Sonogashira Coupling of Iodo-Heterocycles
| Catalyst Precursor | Co-catalyst | Base | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Phenylacetylene | RT | 1.5 | 97 | High yields under mild conditions.[1] |
| Pd₂(dba)₃ | PPh₃/CuI | Et₃N | Toluene | Terminal Alkyne | 80 | - | 80 | Robust system for more complex substrates. |
| Pd(PPh₃)₂Cl₂ | CuI | DIPEA | DMF | Terminal Alkyne | RT | 12 | 88 | Alternative amine base, good yields. |
Table 3: Comparison of Catalytic Systems for Heck Reaction of Iodo-Heterocycles
| Catalyst Precursor | Ligand | Base | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | Styrene | 110 | 16-24 | 50-70 | Regioselectivity can be a consideration. |
| Pd(OAc)₂ | - | K₂CO₃ | DMF | Styrene | 120 | 12 | High | Ligand-free conditions can be effective. |
| Herrmann's Catalyst | - | Ag₃PO₄ | DMF | Styrene | - | - | High | Effective for carborane-substituted styrenes.[2] |
Mechanistic Overview
The Suzuki-Miyaura, Sonogashira, and Heck reactions all proceed through a common catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
Catalytic Cycles
Caption: Generalized catalytic cycles for Suzuki-Miyaura, Sonogashira, and Heck reactions.
The initial and often rate-determining step is the oxidative addition of this compound to a Pd(0) complex. The weaker C-I bond compared to C-Br or C-Cl bonds generally leads to faster reaction rates and allows for milder reaction conditions. The electronic properties of the pyridine ring, being electron-deficient, can also influence the rate of oxidative addition.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura, Sonogashira, and Heck reactions involving an iodo-heterocyclic substrate. These can be adapted for reactions with this compound.
Suzuki-Miyaura Coupling Protocol
This protocol is a general procedure for the palladium-catalyzed cross-coupling of an iodo-heterocycle with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the dioxane and water solvent system.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling Protocol
This protocol describes a standard procedure for the palladium and copper co-catalyzed coupling of a terminal alkyne with an iodo-heterocycle.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst, washing the celite with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction Protocol
This protocol outlines a typical procedure for the Heck reaction of an iodo-heterocycle with an alkene.
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., Styrene) (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃) (0.10 mmol, 10 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF, followed by the alkene and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates a general workflow for performing and analyzing the cross-coupling reactions described.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a highly valuable substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. This allows for the efficient formation of carbon-carbon bonds under relatively mild conditions. The choice between Suzuki-Miyaura, Sonogashira, and Heck reactions will depend on the desired final product, with each reaction offering a distinct method for introducing aryl, alkynyl, or vinyl groups, respectively. The provided protocols and comparative data serve as a foundation for researchers to develop and optimize synthetic routes utilizing this versatile building block. Further optimization of catalyst, ligand, base, and solvent may be necessary to achieve the highest yields for specific substrate combinations.
References
Comparative study of catalysts for Sonogashira coupling of 2-Iodo-5-methylpyridine
A Comparative Guide to Catalysts for the Sonogashira Coupling of 2-Iodo-5-methylpyridine
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The choice of catalyst is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of various palladium-based catalytic systems for the Sonogashira coupling of this compound, a common heterocyclic building block in medicinal chemistry. The data presented is compiled from studies on analogous iodo-substituted pyridines and other aryl iodides to provide a predictive framework for catalyst selection.
Data Presentation: Catalyst Performance in Sonogashira Coupling
The following tables summarize the performance of different palladium catalysts in the Sonogashira coupling of various iodo-substituted aromatic compounds with terminal alkynes. While direct comparative studies on this compound are limited, the data from structurally similar substrates provide valuable insights into expected catalyst efficacy.
Table 1: Comparison of Palladium Catalysts for the Sonogashira Coupling of Iodo-pyridines and Analogous Aryl Iodides
| Catalyst / Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Substrate | Alkyne | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp | 1.5 | Iodobenzene | Phenylacetylene | 97 |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp | - | 2-Bromo-4-iodopyridine | Phenylacetylene | Estimated High |
| PdCl₂(PPh₃)₂ | - | Piperidine | - | 55 | - | Iodobenzene | Phenylacetylene | High |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 2-Amino-3-bromopyridine | Various | up to 96 |
| Pd/C | - | K₂CO₃ | 95% EtOH | 50 | 5 | Aryl bromides | - | Good |
| Pd₂(dba)₃ / PPh₃ | CuI | Et₃N | Toluene | 80 | - | Tetraethynylporphyrin | - | 80 |
| PdCl₂(dppf) | CuI | Et₃N | THF | Room Temp | - | 2,5-diiodopyrazine | - | High |
Note: Yields are reported for the specified analogous aryl or heteroaryl halides as direct, comprehensive comparative data for this compound was not available in a single study.
Experimental Protocols
Below are detailed experimental methodologies for performing the Sonogashira coupling reaction, adapted from established procedures for iodo-substituted pyridines and other aryl halides. These protocols can serve as a starting point for the optimization of the reaction with this compound.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol outlines a typical procedure for the Sonogashira coupling using a palladium catalyst and a copper(I) co-catalyst.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add the anhydrous solvent and triethylamine to the flask.
-
Stir the mixture at room temperature for 10-15 minutes until the catalyst is dissolved.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative for substrates that are sensitive to copper, which can sometimes lead to alkyne homocoupling (Glaser coupling).
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the base under an inert atmosphere.
-
Add the anhydrous and degassed solvent.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Mandatory Visualization
The following diagrams illustrate the generally accepted catalytic cycles for the Sonogashira cross-coupling reaction and a typical experimental workflow.
Catalytic cycles of the Sonogashira cross-coupling reaction.
A generalized experimental workflow for Sonogashira coupling.
Efficacy of Pyridine Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Derivatives of pyridine, including those with iodo- and methyl-substitutions, have garnered significant interest for their potential as potent and selective enzyme inhibitors. This guide provides a comparative overview of the efficacy of such derivatives against several key enzyme targets, supported by available experimental data. While direct quantitative data for 2-iodo-5-methylpyridine derivatives is limited in publicly available literature, this guide draws comparisons from structurally related iodo- and methyl-substituted pyridine and fused-pyridine analogues to provide valuable insights for researchers in the field.
Comparative Efficacy of Pyridine Derivatives
The inhibitory potential of pyridine derivatives has been evaluated against a range of enzymes, including proteases and kinases. The following table summarizes the available quantitative data for representative compounds, showcasing their potency against various targets.
| Compound Class | Derivative | Target Enzyme | Inhibition Metric | Value |
| Guanidinyl Pyridine | 1-(5-iodopyridin-2-yl)guanidinium ion | Trypsin (bovine) | Ki | 0.0151 mM |
| Imidazo[4,5-b]pyridine | 1,3-dimethylpyrazole derivative | Aurora-A Kinase | IC50 | 0.038 µM |
| Iodoquinazoline | Compound 9c | VEGFR-2 | IC50 | 0.85 µM |
| Iodoquinazoline | Compound 9c | EGFR (T790M) | IC50 | 0.22 µM |
| Iodoquinazoline | Compound 9c | EGFR (WT) | IC50 | 0.15 µM |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the accurate assessment of enzyme inhibition. Below are methodologies for key assays cited in the evaluation of pyridine-based inhibitors.
Trypsin Inhibition Assay (Spectrophotometric)
This assay measures the ability of a compound to inhibit the proteolytic activity of trypsin using a chromogenic substrate.
Materials:
-
Trypsin solution (e.g., 0.5 mg/mL in 0.001 N HCl)
-
Substrate solution (e.g., 0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) in phosphate buffer, pH 7.0)
-
Inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate buffer (e.g., 0.067 M, pH 7.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test inhibitor in phosphate buffer.
-
In a test tube, combine the trypsin solution, phosphate buffer, and a specific concentration of the inhibitor. Include a control tube with no inhibitor.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).
-
To initiate the enzymatic reaction, add the BAEE substrate solution to the mixture.
-
Immediately transfer the reaction mixture to a cuvette and place it in the spectrophotometer.
-
Monitor the increase in absorbance at 253 nm over time. The rate of increase is proportional to the trypsin activity.
-
Calculate the percentage of inhibition for each inhibitor concentration by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction.
-
The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay used to determine the inhibitory constant (IC50) of test compounds against various kinases.
Materials:
-
Kinase of interest (e.g., VEGFR-2, EGFR)
-
LanthaScreen® Eu-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive inhibitor)
-
Kinase buffer
-
Test compound dilutions
-
384-well microplate
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Prepare a mixture of the kinase and the Eu-labeled antibody in the kinase buffer and add it to the wells containing the test compound.
-
Add the Alexa Fluor® 647-labeled tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET plate reader, measuring the emission from both the europium donor (e.g., at 615 nm) and the Alexa Fluor® 647 acceptor (e.g., at 665 nm) after excitation at a suitable wavelength (e.g., 340 nm).
-
The TR-FRET ratio (acceptor emission / donor emission) is calculated. Inhibition of the kinase by the test compound will displace the tracer, leading to a decrease in the TR-FRET ratio.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which the target enzymes are involved is crucial for drug development. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for inhibitor screening.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Trypsin Inhibition Assay.
Comparative Biological Evaluation of Pyridine Derivatives as Anticancer Agents: An In Vitro and In Silico Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological performance of various pyridine derivatives as potential anticancer agents, with a focus on their in vitro cytotoxicity and in silico interactions with key cancer-related targets. While this guide is centered around the broader class of pyridine compounds due to the extensive available research, it provides a valuable framework for evaluating the potential of specific derivatives like 2-Iodo-5-methylpyridine. The data and protocols herein are compiled from multiple studies to offer a comprehensive resource for researchers in the field of oncology drug discovery.
Data Presentation: In Vitro Cytotoxicity of Pyridine Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyridine derivatives against a panel of human cancer cell lines. A lower IC50 value indicates greater potency.
Table 1: Anticancer Activity of Pyridine Heterocyclic Hybrids
| Compound | Cell Line | Cancer Type | IC50 (µM)[1] |
| Compound 3b | Huh-7 | Hepatocellular Carcinoma | 6.54[1] |
| A549 | Lung Carcinoma | 15.54[1] | |
| MCF-7 | Breast Adenocarcinoma | 6.13[1] | |
| Taxol (Reference) | Huh-7 | Hepatocellular Carcinoma | 6.68[1] |
| A549 | Lung Carcinoma | 38.05[1] | |
| MCF-7 | Breast Adenocarcinoma | 12.32[1] |
Table 2: Anticancer Activity of Various Pyridine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 1e | MCF-7 | Breast Cancer | 16.05 | [2] |
| Compound 26 | HeLa | Cervical Cancer | 0.75 | [2] |
| A549 | Lung Cancer | 1.02 | [2] | |
| Compound 12 | MCF-7 | Breast Cancer | 0.5 | [1] |
| Compound H42 | SKOV3 | Ovarian Cancer | 0.87 | [1] |
| A2780 | Ovarian Cancer | 5.4 | [1] | |
| Compounds 7e & 7g | MCF-7, DU-145, HeLa | Breast, Prostate, Cervical | Potent activity comparable to doxorubicin | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4][5] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[4]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
In Silico Analysis: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10] It is frequently used to predict the binding affinity and mode of action of a small molecule ligand with a protein target.
General Protocol:
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein (e.g., EGFR) from the Protein Data Bank (PDB).[11][12] Prepare the protein by removing water molecules and any existing ligands, and adding hydrogen atoms.[12]
-
Generate the 3D structure of the ligand (pyridine derivative) using chemical drawing software and optimize its geometry.[12]
-
-
Grid Generation: Define a grid box in the active site of the target protein. This grid defines the space where the docking algorithm will search for favorable binding poses.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to perform the docking simulation.[13] The program will explore various conformations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.[9]
-
Analysis of Results: Analyze the docking results to identify the best binding poses, predicted binding energies, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Visualization of a Key Signaling Pathway
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and migration, and its dysregulation is frequently implicated in cancer.[14][15][16] Several pyridine derivatives have been investigated as potential inhibitors of EGFR.[3][17]
Caption: Simplified EGFR signaling pathway in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journaljpri.com [journaljpri.com]
- 4. benchchem.com [benchchem.com]
- 5. researchhub.com [researchhub.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Molecular Docking Insights of Newly Synthesized Schiff Base Monomers and Evaluating the Anticancer Activity of Their Polymers - Annals of National Academy of Medical Sciences [nams-annals.in]
- 10. Frontiers | Molecular Docking as a Therapeutic Approach for Targeting Cancer Stem Cell Metabolic Processes [frontiersin.org]
- 11. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer [mdpi.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Benchmarking New Synthetic Methods for 2-Iodo-5-methylpyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic methodologies for the preparation of 2-Iodo-5-methylpyridine, a key building block in the development of pharmaceuticals and other advanced materials. By presenting quantitative data from established and novel synthetic routes, this document aims to assist researchers in selecting the most efficient and suitable method for their specific applications.
Executive Summary
The synthesis of this compound can be approached through several distinct pathways. This guide focuses on a comparative analysis of two primary methods: the classical Sandmeyer-type reaction starting from 2-amino-5-methylpyridine and a more modern approach involving direct iodination of 5-methylpyridine using N-Iodosuccinimide (NIS). While the Sandmeyer reaction is a well-established, multi-step process, direct iodination offers a more atom-economical and potentially streamlined alternative. A third potential route, halogen exchange from 2-bromo-5-methylpyridine, is also considered. The selection of the optimal method will depend on factors such as starting material availability, desired purity, and scalability.
Data Presentation: Comparison of Synthetic Methods
| Parameter | Method 1: Sandmeyer-Type Reaction | Method 2: Direct Iodination | Method 3: Halogen Exchange |
| Starting Material | 2-Amino-5-methylpyridine | 5-Methylpyridine | 2-Bromo-5-methylpyridine |
| Key Reagents | NaNO₂, H₂SO₄, KI | N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA) | Sodium Iodide, Copper Catalyst |
| Reaction Steps | 2 (Diazotization, Iodination) | 1 | 1 |
| Yield | Approx. 56.4% (based on an analogous procedure)[1] | Not specified in literature for this substrate. | High yields (up to 95%) reported for analogous reactions. |
| Reaction Temperature | -10°C to 0°C[1] | Room Temperature | Typically elevated temperatures (e.g., 110°C). |
| Reaction Time | ~5 hours[1] | Minutes to a few hours | 22-24 hours |
| Purity | Requires chromatographic purification.[1] | Generally high, with minimal byproducts. | Requires purification. |
Experimental Protocols
Method 1: Sandmeyer-Type Reaction from 2-Amino-5-methylpyridine
This procedure is adapted from a reported synthesis of the analogous 2-chloro-4-iodo-5-methylpyridine.[1]
Step 1: Diazotization
-
In a 50 mL reaction flask, dissolve 2-amino-5-methylpyridine (1.75 mmol) in water (4.17 mL).
-
Cool the solution to 0°C in an ice bath.
-
With stirring, add concentrated sulfuric acid (98%, 0.11 mL) and cool the mixture to -10°C.
-
Slowly add a solution of sodium nitrite (2.32 mmol) in water (1.39 mL), maintaining the temperature at -10°C.
-
Stir the reaction mixture at -10°C for 1 hour.
Step 2: Iodination
-
To the cold diazonium salt solution, add acetone (6 mL).
-
Slowly add a solution of potassium iodide (2.11 mmol) in water (1.39 mL) dropwise, while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 4 hours.
-
After the reaction is complete, neutralize the mixture to pH 7 with a 35% NaOH solution.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to obtain this compound.
Method 2: Direct Iodination of 5-Methylpyridine with NIS
While a specific protocol for 5-methylpyridine is not detailed in the reviewed literature, a general procedure for the iodination of electron-rich aromatic compounds using N-Iodosuccinimide (NIS) and a catalytic amount of trifluoroacetic acid (TFA) has been reported. This method is known for its mild conditions and high regioselectivity.
General Protocol:
-
Dissolve 5-methylpyridine in a suitable solvent such as acetonitrile.
-
Add N-Iodosuccinimide (1.0-1.2 equivalents) to the solution.
-
Add a catalytic amount of trifluoroacetic acid.
-
Stir the reaction mixture at room temperature for a period ranging from minutes to a few hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction and purify the product, likely through extraction and chromatography.
Method 3: Copper-Catalyzed Halogen Exchange
This method is based on a general procedure for the conversion of aryl bromides to aryl iodides.
General Protocol:
-
To a reaction vessel, add 2-bromo-5-methylpyridine, sodium iodide (2 equivalents), and a copper(I) catalyst.
-
Add a suitable solvent, such as dioxane.
-
Heat the reaction mixture to a specified temperature (e.g., 110°C) and stir for an extended period (e.g., 22-24 hours).
-
After cooling, work up the reaction mixture, which typically involves an aqueous wash and extraction with an organic solvent.
-
Purify the product by column chromatography.
Mandatory Visualization
Caption: Comparison of three synthetic routes to this compound.
Caption: Step-by-step workflow for the Sandmeyer-type synthesis.
References
Safety Operating Guide
Proper Disposal of 2-Iodo-5-methylpyridine: A Comprehensive Guide for Laboratory Professionals
Effective and compliant disposal of 2-Iodo-5-methylpyridine is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this hazardous chemical, from immediate handling to final disposition.
This compound is a halogenated pyridine derivative utilized in various research and development applications. Due to its hazardous properties, it cannot be disposed of as regular waste. Adherence to proper disposal protocols is not only a matter of safety but also a legal requirement under local, state, and federal regulations.
Immediate Safety and Hazard Information
Before handling this compound, it is imperative to be fully aware of its associated hazards. This compound is classified as hazardous, and appropriate precautions must be taken at all times.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE must be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber).
-
Body Protection: A fully buttoned laboratory coat.
-
Respiratory Protection: All handling of this compound, including weighing and dilutions, should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Dedicated Waste Container: Establish a dedicated waste container specifically for "Halogenated Organic Waste."
-
Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong acids, strong bases, or strong oxidizing agents to prevent potentially violent reactions.
2. Labeling of Hazardous Waste:
Proper labeling is a critical compliance step. The waste container must be labeled immediately upon the first addition of waste.
-
Label Contents: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (avoid abbreviations or chemical formulas).
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.
-
The date when waste was first added to the container (the accumulation start date).
-
The name and contact information of the responsible researcher or laboratory manager.
-
Clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
3. On-Site Accumulation:
-
Storage Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel.
-
Container Management: The waste container must be kept securely closed at all times, except when adding waste.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
4. Arranging for Final Disposal:
-
Licensed Disposal Vendor: The disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. They will provide the necessary paperwork and guidance for the final disposal process.
-
Regulatory Compliance: Ensure that all procedures comply with institutional policies and local, state, and federal regulations governing hazardous waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills (within a chemical fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Absorb the spill using an inert material such as vermiculite, sand, or a commercial sorbent pad.
-
Carefully collect the absorbed material and any contaminated debris into a designated, sealable container for hazardous waste.
-
Label the container as "Hazardous Waste: this compound spill debris."
-
Decontaminate the area with an appropriate solvent, collecting the rinsate as hazardous waste.
-
-
Large Spills (outside of a chemical fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, eliminate any nearby ignition sources.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the affected area until it has been cleared by trained personnel.
-
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
Essential Safety and Logistics for Handling 2-Iodo-5-methylpyridine
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides crucial safety and logistical information for the handling and disposal of 2-Iodo-5-methylpyridine, a halogenated pyridine derivative. Adherence to these protocols is essential for minimizing risks and ensuring the integrity of experimental outcomes.
Chemical Hazards: this compound is classified as harmful if swallowed, and it is known to cause skin and serious eye irritation. Inhalation may also lead to respiratory irritation.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for the safe handling of this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Must be chemical splash-proof and conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately after contamination. For extended operations, consider double-gloving. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If the exposure limits are likely to be exceeded, a full-face respirator with organic vapor cartridges is required.[1][2] |
Operational Plan: Experimental Protocol for a Suzuki Cross-Coupling Reaction
This section provides a detailed, step-by-step methodology for a representative Suzuki cross-coupling reaction involving a 2-halopyridine like this compound. This protocol is adapted from established procedures for similar compounds.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required personal protective equipment as detailed in the table above.
-
Set up the reaction apparatus (round-bottom flask with a condenser and magnetic stirrer) inside the fume hood.
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas to remove any residual moisture.[3][4][5]
-
-
Reaction Setup:
-
In the reaction flask, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to create an inert atmosphere.[3][4][5]
-
Using a syringe, add the anhydrous solvent to the reaction mixture.
-
-
Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product using column chromatography on silica gel.
-
-
Post-Handling:
-
Thoroughly decontaminate all glassware and equipment used.
-
Wipe down the work area in the fume hood.
-
Properly dispose of all chemical waste and contaminated materials according to the disposal plan.
-
Remove and dispose of gloves, then wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation: All waste containing this compound, including residual amounts in containers, contaminated PPE (gloves, etc.), and purification materials (e.g., silica gel), must be collected in a designated, clearly labeled hazardous waste container for halogenated organic compounds.[6]
-
Container Management: Waste containers should be kept tightly closed and stored in a well-ventilated, designated waste accumulation area, away from incompatible materials.
-
Treatment of Iodinated Waste: Iodinated organic waste should not be mixed with non-halogenated organic waste.[6] It is to be treated as hazardous waste and disposed of through an accredited chemical waste disposal service. Some protocols suggest the reduction of iodine waste to the less harmful iodide form using a reducing agent like sodium thiosulfate before disposal, but this should only be performed by trained personnel following a validated standard operating procedure.[5]
-
Spill Management: In case of a spill, evacuate the area and remove all sources of ignition. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite or sand) and collect it in a sealed container for disposal as hazardous waste.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
